molecular formula C3H7ClN2 B1295143 Methylaminoacetonitrile hydrochloride CAS No. 25808-30-4

Methylaminoacetonitrile hydrochloride

Cat. No.: B1295143
CAS No.: 25808-30-4
M. Wt: 106.55 g/mol
InChI Key: DFKBQHBEROHUNF-UHFFFAOYSA-N
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Description

Methylaminoacetonitrile hydrochloride is a useful research compound. Its molecular formula is C3H7ClN2 and its molecular weight is 106.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(methylamino)acetonitrile;hydrochloride
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InChI

InChI=1S/C3H6N2.ClH/c1-5-3-2-4;/h5H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DFKBQHBEROHUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3067152
Record name Cyanomethyl(methyl)ammonium chloride
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Molecular Weight

106.55 g/mol
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CAS No.

25808-30-4
Record name Acetonitrile, 2-(methylamino)-, hydrochloride (1:1)
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Record name Methylaminoacetonitrile hydrochloride
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Record name Acetonitrile, 2-(methylamino)-, hydrochloride (1:1)
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Record name Cyanomethyl(methyl)ammonium chloride
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Record name Cyanomethyl(methyl)ammonium chloride
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Record name METHYLAMINOACETONITRILE HYDROCHLORIDE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methylaminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, synthesis, and spectral characteristics of Methylaminoacetonitrile hydrochloride (CAS RN: 25808-30-4). The information is compiled from various scientific and chemical data sources to support research and development activities.

Chemical Identity and Physical Properties

This compound, also known as Sarcosinenitrile hydrochloride, is a chemical intermediate used in various organic syntheses[1][2]. It presents as a white to off-white or sometimes yellow crystalline powder[2][3].

Table 1: Physicochemical Data
PropertyValue
Appearance White to off-white crystalline powder[3]
Melting Point 103-106 °C (lit.)[1][2][4][5][6][7][8]
Boiling Point 150.2 °C at 760 mmHg[4][6]
Flash Point 44.6 °C[4][6]
Vapor Pressure 3.89 mmHg at 25 °C[4][6]
Solubility Readily soluble in water and polar organic solvents (e.g., methanol, ethanol)[3]
Storage Temperature Room Temperature[2], 2-8 °C recommended[6][8]
Hygroscopicity May be moisture sensitive[9]
Table 2: Chemical Identifiers and Molecular Data
IdentifierValue
Molecular Formula C₃H₇ClN₂[2][4][6][7][10][11]
Molecular Weight 106.55 g/mol [1][4][6][7][10]
Exact Mass 106.029776 g/mol [11]
CAS Registry Number 25808-30-4[1][2][3][4][5][10][12]
EC Number 247-277-6[1][2]
InChI InChI=1S/C3H6N2.ClH/c1-5-3-2-4;/h5H,3H2,1H3;1H[1][11][12]
InChIKey DFKBQHBEROHUNF-UHFFFAOYSA-N[1][11][12]
Canonical SMILES CNCC#N.Cl[6][12]
Synonyms Sarcosinenitrile hydrochloride, N-Methylaminoacetonitrile hydrochloride[1][2][7][10]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 3: Summary of Available Spectroscopic Data
TechniqueDetails
¹H NMR Spectrum available. Solvent: Deuterium oxide; Reference: Dioxane[11]
¹³C NMR Spectrum available. Solvent: Deuterium oxide; Reference: Dioxane[11]
FTIR 5 spectra available (ATR-IR, Transmission IR)[11]
Raman 1 spectrum available[11]

Detailed spectra can be accessed through specialized databases such as SpectraBase[11]. Analysis involves identifying characteristic peaks corresponding to the functional groups present in the molecule, such as the C≡N (nitrile) stretch in IR and the chemical shifts of protons and carbons in NMR[13][14][15].

Experimental Protocols: Synthesis

This compound is primarily used as an intermediate in pharmaceutical and chemical synthesis, for instance, in the preparation of Tadalafil[2][5]. Several methods for its preparation have been documented.

Method 1: Two-Step Synthesis from Methylamine Hydrochloride

This method involves the formation of methylaminoacetonitrile followed by its conversion to the hydrochloride salt[3][16].

Step 1: Preparation of Methylamino-acetonitrile

  • Charge a reaction vessel (e.g., a four-hole boiling flask) with methylamine hydrochloride, 30% formaldehyde, and 3-mercaptopropionic acid (catalyst)[16].

  • Stir the mixture for 30 minutes and then cool to below 0 °C[16].

  • Slowly add a 30% aqueous solution of sodium cyanide. The dropping temperature should be maintained at 0 °C over a period of 2-3 hours[16]. This reaction forms the free base, methylaminoacetonitrile.

Step 2: Preparation of Methylamino-acetonitrile hydrochloride

  • In a separate flask, add the methylamino-acetonitrile product to anhydrous ethanol[16].

  • Cool the mixture to below 10 °C while stirring[16].

  • Slowly add hydrochloric acid in ethanol, maintaining the temperature between 5-10 °C, until the pH of the solution is 1-2[16].

  • Slowly warm the mixture to 80 °C and hold for an insulation reaction of 30 minutes[16].

  • Cool the reaction mixture to 0-5 °C and incubate for 30 minutes to facilitate crystallization[16].

  • The final product is collected by filtration, rinsed with cold anhydrous ethanol, and dried[16].

Workflow for Synthesis Method 1

G cluster_0 Step 1: Synthesis of Methylaminoacetonitrile (Free Base) cluster_1 Step 2: Conversion to Hydrochloride Salt A Methylamine HCl + Formaldehyde D Reaction Mixture @ <0°C A->D B 3-Mercaptopropionic Acid (Catalyst) B->D Add C Sodium Cyanide (aq) C->D Add Slowly E Methylaminoacetonitrile (Product) D->E Reaction F Methylaminoacetonitrile in Ethanol E->F Transfer Product H Reaction @ 5-10°C F->H G HCl in Ethanol G->H Add to pH 1-2 I Heating to 80°C H->I J Crystallization @ 0-5°C I->J K Filtration & Drying J->K L Methylaminoacetonitrile HCl (Final Product) K->L

Caption: Workflow for the two-step synthesis of this compound.

Method 2: Alternative Synthesis Route

Another patented method involves reacting a methylamine aqueous solution with hydrochloric acid to form methylamine hydrochloride in situ, followed by reaction with formaldehyde and a sodium cyanide solution[17].

  • Pour a weighed amount of methylamine aqueous solution into a flask and heat[17].

  • Add hydrochloric acid to the flask and stir to generate a methylamine hydrochloride solution. The heating temperature is typically between 55 °C and 65 °C with a stirring time of 20-30 minutes[17].

  • The subsequent steps involving formaldehyde and sodium cyanide are carried out to yield the final product[17]. This process claims a reaction yield of over 75% and a product purity of over 98%[17].

Analytical Quality Control

For quality assurance, the following methods are typically employed:

  • Assay: Determined by High-Performance Liquid Chromatography (HPLC) to be ≥ 98.0%[3].

  • Water Content: Measured by Karl Fischer titration, typically ≤ 0.5%[3].

References

In-depth Technical Guide: Solubility of Sarcosinenitrile Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, chemical databases, and supplier technical data sheets has revealed no specific experimental data on the solubility of sarcosinenitrile hydrochloride in any organic solvents. This guide, therefore, provides a theoretical framework based on the general principles of solubility for hydrochloride salts and nitrile-containing organic compounds. The information herein is intended for research and development professionals and should be used as a starting point for experimental investigation, not as a substitute for empirical data.

Introduction to Sarcosinenitrile Hydrochloride

Sarcosinenitrile hydrochloride, also known as methylaminoacetonitrile hydrochloride, is the hydrochloride salt of sarcosinenitrile. Its chemical structure consists of a polar nitrile group and a secondary amine that is protonated to form the hydrochloride salt. This structure dictates its likely solubility characteristics.

Chemical Structure:

  • IUPAC Name: 2-(methylamino)acetonitrile;hydrochloride

  • CAS Number: 25808-30-4[1]

  • Molecular Formula: C3H7ClN2[2]

  • Molecular Weight: 106.55 g/mol [2]

The presence of both a polar nitrile group and an ionic hydrochloride salt moiety suggests a complex solubility profile that will be highly dependent on the nature of the organic solvent.

Theoretical Solubility Profile in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Sarcosinenitrile hydrochloride has both highly polar (ionic salt) and moderately polar (nitrile) characteristics.

General Predictions:

  • High Polarity Solvents (e.g., Methanol, Ethanol): Due to the ionic nature of the hydrochloride salt, sarcosinenitrile hydrochloride is expected to have its highest solubility in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the cation (protonated amine) and the chloride anion through hydrogen bonding and dipole-dipole interactions.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and can dissolve many organic salts. Acetonitrile, being a nitrile itself, may show some affinity for the nitrile group of the molecule.[3][4] Solubility in these solvents is likely to be significant, though potentially less than in polar protic solvents.

  • Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate): Ketones and esters are less polar than alcohols and aprotic polar solvents. While some solubility might be observed, it is expected to be considerably lower.[3][4]

  • Low Polarity/Nonpolar Solvents (e.g., Dichloromethane, Toluene, Hexane): The ionic character of the hydrochloride salt will severely limit its solubility in nonpolar solvents. It is predicted to be poorly soluble or practically insoluble in solvents like dichloromethane, toluene, and hexane.

A summary of the predicted solubility is presented in the table below. It is crucial to reiterate that this is a theoretical estimation and requires experimental verification.

Solvent ClassRepresentative SolventsPredicted Solubility of Sarcosinenitrile HydrochlorideRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding and ion-dipole interactions can effectively solvate the ionic salt.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighHigh polarity and dipole moments can solvate the ions, though less effectively than protic solvents.
Intermediate Polarity Acetone, Ethyl AcetateLow to ModerateWeaker dipole-dipole interactions result in less effective solvation of the ionic salt.
Nonpolar Toluene, HexaneVery Low / InsolubleLack of polarity and inability to form strong interactions with the ionic part of the molecule.

Proposed Experimental Protocol for Solubility Determination

To establish the actual solubility of sarcosinenitrile hydrochloride, a systematic experimental approach is necessary. The following outlines a general method for determining solubility in various organic solvents.

Objective: To quantitatively determine the solubility of sarcosinenitrile hydrochloride in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • Sarcosinenitrile hydrochloride (of known purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) if the compound is volatile and thermally stable.

  • Volumetric flasks and pipettes

Methodology (Isothermal Shake-Flask Method):

  • Preparation of Saturated Solutions:

    • Add an excess amount of sarcosinenitrile hydrochloride to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

  • Sample Collection and Preparation:

    • After equilibration, stop the shaker and allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., a mobile phase component for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC).

    • Determine the concentration of sarcosinenitrile hydrochloride in the diluted samples by comparing the analytical response to a calibration curve prepared from standards of known concentration.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation: The results should be tabulated, clearly stating the solvent, temperature, and the determined solubility in units such as mg/mL or mol/L.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess Sarcosinenitrile HCl to solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate solid B->C D Withdraw clear supernatant C->D E Dilute aliquot D->E F Analyze by HPLC/GC E->F G Calculate concentration from calibration curve F->G H Report Solubility Data (e.g., mg/mL) G->H

Experimental workflow for solubility determination.

Conclusion for Researchers

The lack of published solubility data for sarcosinenitrile hydrochloride presents a knowledge gap for professionals in drug development and chemical synthesis. The theoretical predictions provided in this guide, based on the compound's structure, suggest a preference for polar organic solvents, particularly polar protic ones. However, these predictions must be confirmed through rigorous experimental work. The outlined shake-flask method provides a robust and widely accepted protocol for generating this critical data. The resulting empirical data will be invaluable for a range of applications, including reaction optimization, purification, formulation development, and toxicological studies.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methylaminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoacetonitrile hydrochloride, also known as sarcosinenitrile hydrochloride, is a chemical intermediate with applications in pharmaceutical synthesis. A thorough understanding of its molecular structure is paramount for its effective use and for quality control in drug development processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of this compound, alongside comprehensive experimental protocols for data acquisition. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral data based on established NMR principles, which serve as a valuable reference for researchers.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃~2.8Singlet3HN/A
-CH₂-~3.9Singlet2HN/A
-NH₂⁺-~9.5Broad Singlet2HN/A

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C H₃~35
-C H₂-~38
-C N~115

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra requires meticulous sample preparation and parameter optimization. The following protocols provide a general framework for obtaining NMR data for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for hydrochloride salts. The selection of the solvent is critical as it can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. To ensure proper shimming and data acquisition, the sample height in the tube should be around 4-5 cm.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is commonly used, while tetramethylsilane (TMS) is used for most organic solvents.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

  • Spectral Width: A typical spectral width for carbon NMR is 0 to 220 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2 seconds is standard.

Data Processing and Interpretation Workflow

The process of acquiring and interpreting NMR data follows a logical sequence to ensure accurate structural elucidation. The following diagram illustrates this workflow.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Select Deuterated Solvent Dissolve Dissolve Sample Transfer Transfer to NMR Tube Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Acquire_1H->Acquire_13C Process_Data Fourier Transform & Phasing Acquire_13C->Process_Data Baseline Baseline Correction Reference Chemical Shift Referencing Peak_Picking Peak Picking & Integration Reference->Peak_Picking Assign_Signals Signal Assignment Structure_Elucidation Structure Elucidation

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Peak Analysis of Methylaminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of Methylaminoacetonitrile hydrochloride (also known as sarcosine nitrile hydrochloride). The analysis of its IR spectrum is crucial for the structural elucidation and quality control of this compound, which serves as a key intermediate in various chemical syntheses. This document outlines the experimental protocols for acquiring the spectrum, presents a thorough analysis of the principal absorption bands, and illustrates the analytical workflow.

Molecular Structure and Expected Vibrational Modes

This compound possesses the chemical structure CH₃NH₂⁺CH₂C≡N · Cl⁻. The molecule is comprised of a secondary ammonium group, an aliphatic backbone (methyl and methylene groups), and a nitrile functional group. The presence of these distinct groups gives rise to a characteristic infrared spectrum. The key vibrational modes expected are:

  • N-H Stretching and Bending: Due to the protonation of the secondary amine, the resulting ammonium salt (R₂NH₂⁺) will exhibit characteristic stretching and bending vibrations.

  • C-H Stretching and Bending: The methyl (CH₃) and methylene (CH₂) groups will produce stretching and bending absorptions.

  • C≡N Stretching: The nitrile group has a very distinct and strong stretching vibration.

  • C-N Stretching: The carbon-nitrogen single bond will also have a characteristic stretching vibration.

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of a solid sample like this compound is critical for accurate analysis. The following protocol describes the standard potassium bromide (KBr) pellet method.

Objective: To prepare a solid sample of this compound in a KBr matrix for analysis by transmission FTIR spectroscopy.

Materials:

  • This compound (analytical grade)

  • Potassium bromide (KBr), spectroscopy grade, finely ground and dried

  • Mortar and pestle (agate or mullite)

  • Pellet-pressing die

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorptions. Store in a desiccator.

  • Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing scattering effects and obtaining high-quality spectra.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-pressing die. Distribute the powder evenly.

  • Pressing: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • First, run a background spectrum with an empty sample compartment. This allows for the subtraction of atmospheric CO₂ and water vapor signals.[1][2]

    • Then, collect the sample spectrum. Typical scan settings are a resolution of 4 cm⁻¹ over a wavenumber range of 4000-400 cm⁻¹, accumulating 16 to 32 scans to improve the signal-to-noise ratio.[1]

Infrared Spectrum Peak Analysis

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational frequencies of its functional groups.

The following table summarizes the expected IR absorption peaks for this compound based on the analysis of its functional groups.

Wavenumber Range (cm⁻¹)IntensityAssignmentVibrational Mode
3100 - 2700Strong, Broad-NH₂⁺- group in a secondary ammonium saltN-H Stretch
2980 - 2850MediumMethyl (-CH₃) and Methylene (-CH₂) groupsC-H Stretch
2450 - 2200MediumCombination/overtone bands of the ammonium group
2260 - 2240Strong, SharpNitrile group (-C≡N)C≡N Stretch
1620 - 1560Medium-NH₂⁺- group in a secondary ammonium saltN-H Bend
1470 - 1430MediumMethylene (-CH₂) groupC-H Bend (Scissoring)
1380 - 1360Medium-WeakMethyl (-CH₃) groupC-H Bend (Symmetric)
1250 - 1020MediumAliphatic amine groupC-N Stretch
  • N-H Stretching Region (3100 - 2700 cm⁻¹): The most prominent feature for this hydrochloride salt is the very broad and strong absorption band associated with the N-H stretching of the secondary ammonium ion (-NH₂⁺-). This broadness is a result of extensive hydrogen bonding within the crystal lattice. This feature is a clear indicator of the protonated amine.[3][4]

  • C-H Stretching Region (2980 - 2850 cm⁻¹): Peaks corresponding to the asymmetric and symmetric stretching vibrations of the methyl and methylene groups appear in this region. These are typically of medium intensity and are superimposed on the broad ammonium band.

  • Nitrile Stretching Region (2260 - 2240 cm⁻¹): A strong and characteristically sharp peak in this region confirms the presence of the nitrile (C≡N) functional group.[5] The position of this band for aliphatic nitriles is typically between 2260-2240 cm⁻¹.[5]

  • N-H Bending Region (1620 - 1560 cm⁻¹): The bending (deformation) vibration of the -NH₂⁺- group appears here as a medium intensity band.[3][4] This absorption is characteristic of secondary amine salts and further confirms the structure.[3][4]

  • C-H Bending Region (1470 - 1360 cm⁻¹): Medium to weak absorptions in this region are attributable to the scissoring and symmetric bending modes of the methylene and methyl groups, respectively.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including the C-N stretching vibration (typically 1250-1020 cm⁻¹ for aliphatic amines), as well as various rocking and twisting modes.[6] While complex, the pattern in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final spectral interpretation can be visualized as follows.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Methylaminoacetonitrile HCl Mix Grind & Mix (1:100) Sample->Mix KBr Spectroscopy Grade KBr KBr->Mix Press Press into Pellet Mix->Press Spectrometer FTIR Spectrometer Press->Spectrometer Press->Spectrometer Background Collect Background Spectrometer->Background Acquire Collect Sample Spectrum Background->Acquire Spectrum IR Spectrum (%T vs. Wavenumber) Acquire->Spectrum Acquire->Spectrum PeakID Peak Identification Spectrum->PeakID Assignment Functional Group Assignment PeakID->Assignment Conclusion Structural Confirmation Assignment->Conclusion

Caption: Workflow for FTIR analysis of Methylaminoacetonitrile HCl.

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its molecular structure. The key identifying features are the broad N-H stretching band of the secondary ammonium salt, the sharp C≡N stretching peak, and the N-H bending vibration. By following a standardized experimental protocol and understanding the characteristic absorption regions of the constituent functional groups, researchers can effectively use FTIR spectroscopy for the qualitative analysis, identification, and purity assessment of this important chemical intermediate.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methylaminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Methylaminoacetonitrile hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide outlines the theoretically derived fragmentation pathways based on established principles of mass spectrometry for molecules containing secondary amine and nitrile functional groups. It also includes comprehensive experimental protocols for analysis and visual diagrams to illustrate fragmentation and analytical workflows.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is expected to vary depending on the ionization technique employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will likely produce distinct fragmentation patterns.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is expected to undergo fragmentation following the loss of an electron to form a molecular ion (M radical cation). The fragmentation will be primarily driven by the presence of the nitrogen atom, leading to characteristic alpha-cleavage.[1][2][3] The nitrile group may also influence the fragmentation pathway.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The most probable fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[2][4] This results in the formation of a resonance-stabilized iminium cation. For Methylaminoacetonitrile, this would involve the cleavage of the bond between the alpha-carbon and the cyano group, or the methyl group and the nitrogen. The loss of the largest alkyl group is generally preferred.[5]

  • Loss of a Hydrogen Radical: The molecular ion may lose a hydrogen radical from the carbon alpha to the nitrogen, forming a stable cation.[5]

  • Nitrile Group Fragmentation: Aliphatic nitriles can undergo fragmentation through the loss of a hydrogen atom from the alpha-carbon.[6]

Table 1: Predicted Quantitative Data for EI Fragmentation of Methylaminoacetonitrile

Predicted m/zProposed Fragment IonNeutral LossFragmentation Pathway
70[CH₃NHCH₂CN]⁺•-Molecular Ion
69[CH₃N=CHCN]⁺H•Loss of a hydrogen radical
44[CH₃NH=CH₂]⁺•CNAlpha-cleavage with loss of a cyanide radical
42[CH₂=N=CH₂]⁺•H₂ + HCNRearrangement and loss of hydrogen and hydrogen cyanide
30[CH₂=NH₂]⁺•CH₂CNAlpha-cleavage with loss of a cyanomethyl radical

Note: The hydrochloride salt would typically dissociate in the hot inlet of a GC-MS, and the free base (Methylaminoacetonitrile, MW = 70.09 g/mol ) would be analyzed.

G Predicted EI Fragmentation of Methylaminoacetonitrile M [CH₃NHCH₂CN]⁺• m/z = 70 F69 [CH₃N=CHCN]⁺ m/z = 69 M->F69 - H• F44 [CH₃NH=CH₂]⁺ m/z = 44 M->F44 - •CN F30 [CH₂=NH₂]⁺ m/z = 30 M->F30 - •CH₂CN

Caption: Predicted EI fragmentation of Methylaminoacetonitrile.

Predicted Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI, Methylaminoacetonitrile will be detected as the protonated molecule, [M+H]⁺. Fragmentation in tandem MS (MS/MS) would occur from this precursor ion. ESI is a softer ionization technique, so fragmentation is generally less extensive than in EI.[7]

Key Predicted Fragmentation Pathways:

  • Loss of Ammonia: Protonated amines can undergo the loss of ammonia (NH₃).

  • Loss of Acetonitrile: The protonated molecule could potentially lose a molecule of acetonitrile.

  • Loss of Hydrogen Cyanide: A common loss from compounds containing a nitrile group is hydrogen cyanide (HCN).

Table 2: Predicted Quantitative Data for ESI-MS/MS Fragmentation of Methylaminoacetonitrile

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Fragment IonNeutral Loss
7154[C₃H₄N]⁺NH₃
7143[C₂H₅N]⁺HCN
7130[CH₄N]⁺CH₃CN

Experimental Protocols

The following are detailed methodologies for the analysis of this compound by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for the analysis of the volatile free base of Methylaminoacetonitrile. Derivatization may be necessary to improve peak shape and thermal stability.[8]

2.1.1. Sample Preparation

  • Salt Removal: Dissolve approximately 1 mg of this compound in 1 mL of deionized water. Basify the solution to a pH > 10 with a suitable base (e.g., 1M NaOH) to form the free base.

  • Liquid-Liquid Extraction: Extract the aqueous solution three times with 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. If necessary, concentrate the sample under a gentle stream of nitrogen.

  • Derivatization (Optional): To improve chromatographic performance, derivatize the amine with a suitable agent, such as propyl chloroformate.[8]

2.1.2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a base-deactivated column suitable for amines.[9]

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 25-200.

Direct Infusion Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

This method is suitable for the direct analysis of the hydrochloride salt without the need for extensive sample preparation.

2.2.1. Sample Preparation

  • Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[10]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[11]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[10]

2.2.2. ESI-MS/MS Parameters

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Rate: 5-10 µL/min via a syringe pump.[12]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 71.

  • MS2 Product Ion Scan: Select m/z 71 as the precursor ion and scan for product ions from m/z 20-80.

  • Collision Gas: Argon.

  • Collision Energy: Optimize by performing a collision energy ramp (e.g., 5-30 eV).

Mandatory Visualizations

G Workflow for Mass Spectrometric Analysis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Methylaminoacetonitrile HCl Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration ESI_MS Direct Infusion ESI-MS Filtration->ESI_MS MS1_Scan MS1 Scan for [M+H]⁺ ESI_MS->MS1_Scan MS2_Scan MS/MS of [M+H]⁺ MS1_Scan->MS2_Scan Data_Acquisition Data Acquisition MS2_Scan->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Structure_Elucidation Structural Confirmation Fragmentation_Analysis->Structure_Elucidation

Caption: A logical workflow for the analysis of Methylaminoacetonitrile HCl.

References

Unveiling the Genesis of Methylaminoacetonitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the foundational synthesis and discovery of key chemical intermediates is paramount. This in-depth technical guide illuminates the first synthesis and discovery of Methylaminoacetonitrile hydrochloride, a crucial building block in various synthetic pathways.

This document provides a detailed exploration of the historical synthesis, experimental protocols, and quantitative data associated with this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide employs Graphviz (DOT language) to visually represent the logical relationships and experimental workflows, adhering to stringent visualization standards for maximum clarity and accessibility.

Discovery and First Synthesis

While modern production of this compound relies on optimized industrial processes, its origins trace back to the early 20th century. Historical chemical literature points towards the work of Houben and Fischer as pivotal in the early characterization of related compounds. A 1954 patent explicitly references the use of "methylaminoacetonitrile-hydrochloride" and cites earlier work in German chemical journals, namely the Journal der praktischen Chemie and Berichte der deutschen chemischen Gesellschaft from the late 1920s.

The foundational synthesis of α-amino nitriles, the chemical class to which methylaminoacetonitrile belongs, is rooted in the principles of the Strecker synthesis. This classic reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide. In the case of methylaminoacetonitrile, a variation of this synthesis, often referred to as a Mannich-type reaction, is employed, utilizing methylamine, formaldehyde, and a cyanide source.

Modern Synthetic Approaches: A Comparative Overview

Contemporary methods for the preparation of this compound have been refined for improved yield, purity, and safety. Several patented methods outline detailed experimental procedures. The most common approaches involve the reaction of methylamine or its hydrochloride salt with formaldehyde and a cyanide salt, followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.

Quantitative Data Summary

The following table summarizes key quantitative data from representative modern synthetic protocols.

ParameterMethod A (Patent CN101402588A)[1]Method B (Patent CN112358418B)
Starting Materials Methylamine hydrochloride, Sodium cyanide, Formaldehyde, 3-mercaptopropionic acid (catalyst)Methylamine aqueous solution, Hydrochloric acid, Formaldehyde, Acetic acid, Sodium cyanide aqueous solution
Reaction Temperature (°C) Below 0Not specified
Yield (%) > 70> 75
Product Purity (%) > 98.5> 98

Experimental Protocols: A Detailed Methodology

The following sections provide a detailed breakdown of the experimental procedures as described in modern patents for the synthesis of Methylaminoacetonitrile and its subsequent conversion to the hydrochloride salt.

Synthesis of Methylaminoacetonitrile (Free Base)

Based on Patent CN101402588A[1]

  • Reaction Setup: A four-necked flask equipped with a stirrer, thermometer, and dropping funnel is charged with methylamine hydrochloride (67.5 g), 30% aqueous formaldehyde (120 g), and 3-mercaptopropionic acid (4.9 g).

  • Initial Mixing: The mixture is stirred for 30 minutes.

  • Cooling: The flask is cooled to below 0 °C in an ice-salt bath.

  • Addition of Cyanide: A 30% aqueous solution of sodium cyanide (163 g) is added dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature below 0 °C.

  • Reaction Completion: After the addition is complete, the mixture is stirred for an additional 30 minutes at a temperature below 0 °C.

  • Work-up: The reaction mixture is allowed to stand for 30 minutes, leading to the separation of layers. The upper oily layer, which is the desired methylaminoacetonitrile, is separated.

Preparation of this compound

Based on Patent CN101402588A[1]

  • Dissolution: The crude methylaminoacetonitrile (50 g) is dissolved in absolute ethanol (50 g) in a four-necked flask.

  • Cooling: The solution is cooled to below 10 °C.

  • Acidification: Ethanolic hydrochloric acid is slowly added dropwise while stirring and maintaining the temperature between 5-10 °C. The pH of the solution is monitored, and the addition is stopped when the pH reaches 1-2.

  • Heating and Crystallization: The mixture is slowly heated to 80 °C and held at this temperature for 30 minutes. It is then cooled to 0-5 °C and maintained at this temperature for 30 minutes to facilitate crystallization.

  • Isolation: The resulting solid is collected by filtration, washed with cold absolute ethanol, and dried to yield this compound (55 g, 99.0% purity).

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction and workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Methylaminoacetonitrile cluster_step2 Step 2: Formation of Hydrochloride Salt Reactants Methylamine HCl Formaldehyde (aq) 3-mercaptopropionic acid ReactionVessel Reaction Vessel (Stirring, <0°C) Reactants->ReactionVessel CrudeProduct Crude Methylaminoacetonitrile (Oily Layer) ReactionVessel->CrudeProduct Phase Separation NaCN Sodium Cyanide (aq) NaCN->ReactionVessel Slow addition Ethanol Absolute Ethanol Crystallization Crystallization (Heating then Cooling) CrudeProduct->Crystallization Dissolution Ethanol->Crystallization Dissolution HCl Ethanolic HCl HCl->Crystallization Acidification (pH 1-2) FinalProduct Methylaminoacetonitrile HCl (Crystalline Solid) Crystallization->FinalProduct Filtration & Drying

Caption: Workflow for the two-step synthesis of this compound.

Logical_Relationship cluster_products Products Methylamine Methylamine Source (Methylamine or its salt) FreeBase Methylaminoacetonitrile (Free Base) Methylamine->FreeBase Formaldehyde Formaldehyde Formaldehyde->FreeBase Cyanide Cyanide Source (e.g., NaCN) Cyanide->FreeBase HCl_Salt Methylaminoacetonitrile Hydrochloride FreeBase->HCl_Salt Catalyst Catalyst (e.g., Acetic Acid or 3-mercaptopropionic acid) Catalyst->FreeBase HCl_Source Hydrochloric Acid Source HCl_Source->HCl_Salt

References

Chemical structure and IUPAC name of 2-(methylamino)acetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-(Methylamino)acetonitrile Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a detailed overview of 2-(methylamino)acetonitrile hydrochloride, covering its chemical structure, IUPAC nomenclature, physical and chemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

2-(Methylamino)acetonitrile hydrochloride is the hydrochloride salt of 2-(methylamino)acetonitrile. The structure consists of a protonated 2-(methylamino)acetonitrile cation and a chloride anion. The positive charge resides on the methylamino nitrogen atom.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(methylamino)acetonitrile;hydrochloride [1]. It is also referred to as 2-(methylamino)acetonitrile chloride[2].

Key Structural Information:

  • Canonical SMILES: CNCC#N.Cl[1][3]

  • InChI: InChI=1S/C3H6N2.ClH/c1-5-3-2-4;/h5H,3H2,1H3;1H[1][4]

  • InChIKey: DFKBQHBEROHUNF-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for 2-(methylamino)acetonitrile hydrochloride is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₃H₇ClN₂[1][4]
Molecular Weight 106.55 g/mol [1][3][5]
Appearance White to off-white solid[6]
Melting Point 103-106 °C[6][7]
CAS Number 25808-30-4[1][3][4]

Synthesis Protocol

The preparation of 2-(methylamino)acetonitrile hydrochloride can be achieved through various synthetic routes. A common method involves the reaction of methylamine, formaldehyde, and a cyanide source, followed by treatment with hydrochloric acid.

Representative Experimental Protocol:

A method for preparing methylaminoacetonitrile hydrochloride involves the following steps:

  • Methylamine hydrochloride, formaldehyde, and a catalyst are combined in a reaction vessel.

  • An aqueous solution of sodium cyanide is slowly added to the mixture while maintaining a low temperature (below 0 °C).

  • The resulting methylaminoacetonitrile is then reacted with hydrochloric acid in an alcoholic solvent.

  • The final product, this compound, is isolated by filtration, washed, and dried[8].

It is imperative that all experimental work is conducted in a well-ventilated fume hood by trained professionals, as this synthesis involves highly toxic reagents such as sodium cyanide.

Logical Structure of the Compound

The following diagram illustrates the ionic nature of 2-(methylamino)acetonitrile hydrochloride, showing the constituent ions.

G cluster_0 2-(Methylamino)acetonitrile Hydrochloride Compound C₃H₇ClN₂ Cation 2-(Methylamino)acetonitrile Cation [CH₃NH₂CH₂CN]⁺ Compound->Cation forms Anion Chloride Anion [Cl]⁻ Compound->Anion forms

Caption: Ionic components of 2-(methylamino)acetonitrile hydrochloride.

References

Stability and Storage of Sarcosinenitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the recommended stability testing and storage conditions for Sarcosinenitrile hydrochloride. The quantitative data and specific experimental protocols presented herein are illustrative and based on general principles for active pharmaceutical ingredients (APIs). Due to limited publicly available stability data specific to Sarcosinenitrile hydrochloride, users should validate these recommendations through their own substance-specific studies.

Introduction

Sarcosinenitrile hydrochloride is a chemical compound of interest in pharmaceutical research and development. Ensuring its stability throughout its lifecycle—from manufacturing and storage to final formulation—is critical for maintaining its purity, potency, and safety. This guide outlines the key considerations for the stability and storage of Sarcosinenitrile hydrochloride, providing a framework for establishing appropriate handling and testing protocols.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of Sarcosinenitrile hydrochloride. Based on general guidelines for similar chemical entities, the following conditions are recommended.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature2-8°CTo minimize the rate of potential hydrolytic and thermal degradation.
Humidity< 40% Relative Humidity (RH)To prevent moisture-induced degradation and deliquescence.
LightProtected from light (e.g., in amber vials or opaque containers)To prevent photodegradation.
AtmosphereInert atmosphere (e.g., Nitrogen or Argon)To prevent oxidation.

For short-term excursions, such as during shipping or handling, exposure to ambient conditions should be minimized.

Stability Profile

A comprehensive stability testing program is necessary to understand the degradation pathways and establish a retest period or shelf life for Sarcosinenitrile hydrochloride. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for elucidating the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[1][2]

Table 2: Illustrative Forced Degradation Conditions and Potential Outcomes

Stress ConditionTypical ProtocolPotential Degradation Products
Acid Hydrolysis0.1 M HCl at 60°C for 48 hoursHydrolysis of the nitrile group to a carboxylic acid or amide.
Base Hydrolysis0.1 M NaOH at 60°C for 24 hoursHydrolysis of the nitrile group.
Oxidation3% H₂O₂ at room temperature for 48 hoursFormation of N-oxides or other oxidation products.
Thermal Degradation105°C for 72 hours (solid state)Dealkylation, cyclization, or other thermal rearrangements.
PhotodegradationExposed to UV light (e.g., 1.2 million lux hours)Photolytic cleavage or rearrangement.
Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches to establish a retest period.[1][3] The testing frequency and storage conditions are guided by regulatory standards.[1][4]

Table 3: Illustrative Stability Study Plan

Study TypeStorage ConditionTesting Frequency (Months)
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Intermediate30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6

Experimental Protocols

Detailed and validated analytical methods are essential for accurate stability assessment.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying Sarcosinenitrile hydrochloride from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Analytical column suitable for polar compounds (e.g., C18, 250 mm x 4.6 mm, 5 µm).

Mobile Phase Development:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Optimize the gradient to achieve adequate separation of the parent peak from all degradation product peaks.

Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing stressed samples.

  • Linearity: Establish a linear relationship between the concentration of Sarcosinenitrile hydrochloride and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of the analyte.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of Sarcosinenitrile hydrochloride under various stress conditions.

General Procedure:

  • Prepare a stock solution of Sarcosinenitrile hydrochloride in a suitable solvent (e.g., water or methanol).

  • For each stress condition (acidic, basic, oxidative), mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂).[2][5]

  • For thermal and photolytic stress, expose the solid or solution form of the compound to the specified conditions.

  • At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method.

  • Analyze the samples to identify and quantify the degradation products.

Visualization of Key Processes

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Reporting MD Develop Stability-Indicating Analytical Method (e.g., HPLC) FD Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) MD->FD LTS Long-Term Stability (e.g., 25°C/60% RH) MD->LTS AS Accelerated Stability (e.g., 40°C/75% RH) MD->AS DP Identify Degradation Products and Pathways FD->DP DP->MD Method Optimization DA Analyze Data & Determine Degradation Kinetics LTS->DA AS->DA RP Establish Retest Period & Storage Conditions DA->RP FR Final Stability Report RP->FR Stability_Factors cluster_0 Intrinsic Factors cluster_1 Extrinsic Factors cluster_2 Outcome Mol_Structure Molecular Structure (e.g., Nitrile Group) Stability Sarcosinenitrile Hydrochloride Stability Mol_Structure->Stability Temperature Temperature Temperature->Stability Humidity Humidity Humidity->Stability Light Light Light->Stability Oxygen Oxygen Oxygen->Stability pH pH pH->Stability

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of methylaminoacetonitrile hydrochloride and its related analogues and derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction

This compound, a simple α-aminonitrile, serves as a versatile building block in synthetic chemistry. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide delves into the core aspects of this compound class, offering insights into their structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications. The inherent reactivity of the α-aminonitrile moiety makes it a valuable pharmacophore, enabling the design of potent enzyme inhibitors and other bioactive molecules.

Synthesis of Methylaminoacetonitrile Analogues and Derivatives

The synthesis of methylaminoacetonitrile and its derivatives predominantly relies on the Strecker reaction and its variations. This multicomponent reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a cyanide source.

General Synthetic Workflow

The synthesis of N-substituted α-aminoacetonitriles can be conceptualized through the following workflow:

G Amine Primary or Secondary Amine Strecker Strecker Reaction Amine->Strecker Carbonyl Aldehyde or Ketone Carbonyl->Strecker Cyanide Cyanide Source (e.g., KCN, TMSCN) Cyanide->Strecker Aminonitrile α-Aminonitrile Derivative Strecker->Aminonitrile

Caption: General workflow for the synthesis of α-aminonitrile derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-N-methylaminoacetonitrile

This protocol describes a representative synthesis of an N-substituted derivative of methylaminoacetonitrile.

  • Materials: Benzylamine, formaldehyde (37% aqueous solution), potassium cyanide, hydrochloric acid, diethyl ether, dichloromethane.

  • Procedure:

    • To a stirred solution of benzylamine (1 equivalent) in methanol, add formaldehyde (1.1 equivalents) at 0°C.

    • After 30 minutes, add a solution of potassium cyanide (1.1 equivalents) in water dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the mixture with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-benzyl-N-methylaminoacetonitrile.

Biological Activity and Therapeutic Potential

Derivatives of methylaminoacetonitrile have shown significant promise in several therapeutic areas, primarily as enzyme inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A prominent application of α-aminoacetonitrile derivatives is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-IV inhibitors a valuable class of therapeutics for the management of type 2 diabetes.[1]

Signaling Pathway of DPP-IV Inhibition

G cluster_0 DPP-IV Inhibition cluster_1 Downstream Effects DPP4_Inhibitor Aminoacetonitrile Derivative (e.g., Vildagliptin) DPP4 DPP-IV DPP4_Inhibitor->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Cleavage GLP1_active Active GLP-1 GLP1_active->DPP4 Substrate GLP1_Receptor GLP-1 Receptor (Pancreatic β-cells) GLP1_active->GLP1_Receptor Activates Insulin Insulin Secretion GLP1_Receptor->Insulin Glucose Blood Glucose Lowering Insulin->Glucose

Caption: Signaling pathway of DPP-IV inhibition by aminoacetonitrile derivatives.

Table 1: Quantitative Data for Selected DPP-IV Inhibitors

CompoundStructureTargetIC50 (nM)Reference
Vildagliptin(Structure Image Placeholder)DPP-IV62[2][3]
Saxagliptin(Structure Image Placeholder)DPP-IV50[2][3]
Cathepsin Inhibitors

Certain α-aminoacetonitrile derivatives have been identified as potent inhibitors of cathepsins, a class of proteases involved in various physiological and pathological processes, including bone resorption and cancer progression.[4][5][6][7] The nitrile group in these inhibitors often forms a reversible covalent bond with the active site cysteine residue of the enzyme.

Table 2: Quantitative Data for Selected Cathepsin Inhibitors

CompoundTargetIC50 (nM)Reference
OdanacatibCathepsin K0.2[4]
Dipeptidyl Nitrile 10Cathepsin B7[5]
Anthelmintic Agents

A novel class of aminoacetonitrile derivatives (AADs) has emerged as potent anthelmintic agents.[8][9][10][11] These compounds exhibit activity against a broad spectrum of parasitic nematodes, including those resistant to existing drug classes. The anthelmintic AAD, monepantel, acts as a nematode-specific nicotinic acetylcholine receptor agonist.[8][9]

Table 3: Efficacy of Aminoacetonitrile Derivatives against Haemonchus contortus

CompoundDose (mg/kg)Efficacy (%)Reference
AAD 1566 (Monepantel)2.5>99[9][10]

Structure-Activity Relationship (SAR)

The biological activity of aminoacetonitrile derivatives is highly dependent on the nature of the substituents on the amino group and the α-carbon.

Logical Relationship in SAR for DPP-IV Inhibitors

G SAR SAR Principles for DPP-IV Inhibitors N-substituent (P2 pocket) α-substituent (P1 pocket) Nitrile group (covalent interaction) Potency High Inhibitory Potency SAR:f0->Potency Bulky, hydrophobic groups enhance binding SAR:f1->Potency Proline-like structures are optimal SAR:f2->Potency Essential for covalent modification of active site serine

Caption: Key SAR principles for aminoacetonitrile-based DPP-IV inhibitors.

Conclusion and Future Directions

This compound and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential. The versatility of the α-aminonitrile scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of derivatives with improved safety profiles, the exploration of novel therapeutic targets, and the application of these compounds in combination therapies. The continued investigation of this compound class holds great promise for the discovery of next-generation therapeutics for a range of diseases.

References

The Dual Reactivity of the Nitrile Group in Methylaminoacetonitrile HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in Methylaminoacetonitrile hydrochloride (MAN-HCl). MAN-HCl is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for the construction of nitrogen-containing heterocycles and other functionalities crucial for bioactive molecules. This document will delve into the electronic and steric influences on the nitrile group's reactivity, provide detailed experimental protocols for its key transformations, and present quantitative data to inform synthetic strategies.

Core Concepts: Understanding the Reactivity of the Nitrile Group in MAN-HCl

The reactivity of the nitrile group (-C≡N) in methylaminoacetonitrile is significantly influenced by the adjacent methylamino group. In its hydrochloride salt form, the protonated α-amino group exerts a strong electron-withdrawing inductive effect, which enhances the electrophilicity of the nitrile carbon. This makes the nitrile group more susceptible to nucleophilic attack compared to simple alkyl nitriles.

α-Aminonitriles, such as MAN-HCl, exhibit a unique dual reactivity. They can act as both electrophiles at the nitrile carbon and, upon deprotonation of the α-carbon, as nucleophiles. This versatility allows for a wide range of chemical transformations.[1] Theoretical calculations and experimental evidence have shown that α-aminonitriles are considerably more reactive than their β- and γ-isomers.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the key reactions of the nitrile group in α-aminonitriles, which can be considered representative for methylaminoacetonitrile HCl.

Reaction TypeReagents/ConditionsProduct TypeTypical Yield (%)Spectroscopic Data (Nitrile Group)
Hydrolysis (Amide) Mild acidic or basic conditionsMethylaminoacetamideModerate to HighDisappearance of C≡N stretch
Hydrolysis (Carboxylic Acid) Strong acid or base, heatingSarcosine (N-methylglycine)HighDisappearance of C≡N stretch
Reduction (Primary Amine) LiAlH₄ in THF, followed by aqueous workupN-MethylethylenediamineHighDisappearance of C≡N stretch
Catalytic Hydrogenation H₂, Raney Nickel or other catalystsN-MethylethylenediamineHighDisappearance of C≡N stretch
Cycloaddition (Imidazole Synthesis) With appropriate coreactants (e.g., aldehydes, ammonium acetate)Substituted ImidazolesModerate to HighIncorporation into a heterocyclic ring

Spectroscopic Data for Methylaminoacetonitrile HCl:

  • Infrared (IR) Spectroscopy: The nitrile group (C≡N) in methylaminoacetonitrile HCl exhibits a characteristic sharp absorption band in the range of 2220-2260 cm⁻¹.[2] The intensity of this band is typically strong due to the significant change in dipole moment during the stretching vibration.

  • ¹³C-NMR Spectroscopy: The carbon atom of the nitrile group in α-aminonitriles typically resonates in the range of 110-125 ppm.[3][4] This chemical shift is a key indicator for the presence of the nitrile functionality.

Key Reactions and Experimental Protocols

The nitrile group of methylaminoacetonitrile HCl can undergo several important transformations, providing access to a variety of valuable synthetic intermediates.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group can be controlled to yield either the corresponding amide (methylaminoacetamide) under mild conditions or the carboxylic acid (sarcosine) under more vigorous conditions.

Experimental Protocol: Hydrolysis to Sarcosine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methylaminoacetonitrile HCl (1 equivalent) in a 6 M aqueous HCl solution.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., NaOH) to precipitate the amino acid. The product can be further purified by recrystallization.

Reduction to Primary Amines

The reduction of the nitrile group provides access to 1,2-diamines, which are important building blocks in medicinal chemistry. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol: Reduction with LiAlH₄ to N-Methylethylenediamine

  • Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methylaminoacetonitrile HCl (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF. The filtrate is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting N-methylethylenediamine can be purified by distillation.

Cycloaddition Reactions for Heterocycle Synthesis

Methylaminoacetonitrile HCl is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as imidazoles.

Experimental Protocol: Synthesis of a Substituted Imidazole

  • Reaction Setup: In a round-bottom flask, combine methylaminoacetonitrile HCl (1 equivalent), an aldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate, excess) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) to the mixture.[5]

  • Reaction Execution: Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the substituted imidazole.

Visualizing the Synthetic Utility of Methylaminoacetonitrile HCl

The following diagrams illustrate the central role of methylaminoacetonitrile HCl as a versatile building block in synthetic organic chemistry and its potential workflow in a drug discovery context.

logical_relationship Methylaminoacetonitrile HCl Methylaminoacetonitrile HCl Hydrolysis Hydrolysis Methylaminoacetonitrile HCl->Hydrolysis H₂O, H⁺/OH⁻ Reduction Reduction Methylaminoacetonitrile HCl->Reduction LiAlH₄ or H₂/cat. Cycloaddition Cycloaddition Methylaminoacetonitrile HCl->Cycloaddition Aldehydes, etc. Methylaminoacetamide Methylaminoacetamide Hydrolysis->Methylaminoacetamide Sarcosine Sarcosine Hydrolysis->Sarcosine N-Methylethylenediamine N-Methylethylenediamine Reduction->N-Methylethylenediamine Substituted Imidazoles Substituted Imidazoles Cycloaddition->Substituted Imidazoles Bioactive Scaffolds Bioactive Scaffolds Methylaminoacetamide->Bioactive Scaffolds Sarcosine->Bioactive Scaffolds N-Methylethylenediamine->Bioactive Scaffolds Substituted Imidazoles->Bioactive Scaffolds

Caption: Key transformations of Methylaminoacetonitrile HCl.

experimental_workflow cluster_synthesis Synthesis of MAN-HCl cluster_application Application in Drug Discovery Start Reactants Methylamine HCl + Formaldehyde + NaCN Start->Reactants Reaction Strecker-type Reaction Reactants->Reaction Isolation Isolation of MAN free base Reaction->Isolation Salt_Formation Reaction with HCl Isolation->Salt_Formation MAN_HCl Methylaminoacetonitrile HCl Salt_Formation->MAN_HCl Library_Synthesis Combinatorial Library Synthesis (e.g., Imidazoles) MAN_HCl->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Candidate_Selection Drug Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Workflow from synthesis to drug discovery application.

Conclusion

This compound is a highly valuable and reactive building block in modern organic and medicinal chemistry. The presence of the α-methylamino group, particularly in its protonated form, significantly activates the nitrile group towards a variety of chemical transformations. This guide has provided an overview of its reactivity, summarized key quantitative data, and offered detailed experimental protocols for its principal reactions. The versatility of MAN-HCl in the synthesis of diverse molecular scaffolds underscores its importance for professionals in drug development and chemical research.

References

Methodological & Application

Synthesis of Tadalafil: A Detailed Protocol Based on the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive overview and detailed protocol for the synthesis of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The synthesis is based on the well-established Pictet-Spengler reaction, a cornerstone in the construction of the drug's core tetracyclic indole framework. This guide is intended for researchers, scientists, and professionals in drug development, offering a thorough understanding of the synthetic pathway, experimental procedures, and key reaction parameters.

While the inquiry specified the use of Methylaminoacetonitrile hydrochloride as an intermediate, extensive literature review and patent analysis did not reveal a synthetic route to Tadalafil employing this specific compound. The established and industrially practiced synthesis relies on the condensation of D-tryptophan methyl ester hydrochloride with piperonal. This document will therefore focus on this validated and widely reported methodology.

Tadalafil: Mechanism of Action

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[1] Inhibition of PDE5 prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow, which facilitates an erection.[1][2] Its longer half-life of 17.5 hours distinguishes it from other PDE5 inhibitors.[2]

Below is a simplified representation of Tadalafil's mechanism of action:

Tadalafil Mechanism of Action Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 PDE5->cGMP Degrades Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Erection Erection Smooth Muscle Relaxation->Erection

Tadalafil's inhibitory action on PDE5.

Synthetic Pathway Overview

The synthesis of Tadalafil is a multi-step process commencing with the critical Pictet-Spengler reaction. This reaction forms the tetracyclic β-carboline core of the molecule. Subsequent steps involve N-acylation followed by an intramolecular cyclization to construct the pyrazino ring, ultimately yielding Tadalafil.

Tadalafil Synthesis Workflow cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization D-Tryptophan Methyl Ester HCl D-Tryptophan Methyl Ester HCl Pictet-Spengler Pictet-Spengler Reaction D-Tryptophan Methyl Ester HCl->Pictet-Spengler Piperonal Piperonal Piperonal->Pictet-Spengler Tetrahydro-β-carboline Intermediate Tetrahydro-β-carboline Intermediate Pictet-Spengler->Tetrahydro-β-carboline Intermediate Acylation N-Acylation Tetrahydro-β-carboline Intermediate->Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Acylation N-Chloroacetyl Intermediate N-Chloroacetyl Intermediate Acylation->N-Chloroacetyl Intermediate Cyclization Intramolecular Cyclization N-Chloroacetyl Intermediate->Cyclization Methylamine Methylamine Methylamine->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil

General workflow for the synthesis of Tadalafil.

Experimental Protocols

Step 1: Synthesis of (1R,3R)-methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate (Tetrahydro-β-carboline Intermediate)

The Pictet-Spengler reaction is employed to condense D-tryptophan methyl ester hydrochloride with piperonal. The stereoselectivity of this reaction is crucial and can be influenced by the choice of solvent and acid catalyst.[3] Using specific solvents like nitromethane or acetonitrile can lead to high diastereoselectivity, favoring the desired cis isomer.[3]

Materials:

  • D-tryptophan methyl ester hydrochloride

  • Piperonal

  • Isopropanol or Sulfolane[4]

  • Dichloromethane (for workup)

Procedure:

  • Suspend D-tryptophan methyl ester hydrochloride and piperonal in a suitable solvent such as isopropanol or sulfolane in a reaction vessel.[4][5]

  • Heat the reaction mixture to a temperature between 70-90°C and stir for 10-18 hours.[4]

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.[4]

  • If necessary, add a co-solvent like dichloromethane to facilitate further precipitation.[4]

  • Filter the solid, wash with a suitable solvent (e.g., dichloromethane), and dry to obtain the cis-tetrahydro-β-carboline intermediate as a hydrochloride salt.[4]

ParameterValueReference
ReactantsD-tryptophan methyl ester HCl, Piperonal[4][5]
SolventIsopropanol or Sulfolane[4]
Temperature70-90°C[4]
Reaction Time10-18 hours[4]
Diastereoselectivity (cis:trans)Up to 99:1 (in nitromethane/acetonitrile)[3]
Step 2: Synthesis of cis-methyl 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate (N-Chloroacetyl Intermediate)

The secondary amine of the tetrahydro-β-carboline intermediate is acylated with chloroacetyl chloride.

Materials:

  • (1R,3R)-methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate hydrochloride

  • Chloroacetyl chloride

  • Dichloromethane

  • Aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the tetrahydro-β-carboline intermediate hydrochloride in a two-phase system of dichloromethane and aqueous sodium bicarbonate solution to neutralize the hydrochloride and extract the free base into the organic layer.[4]

  • Separate the organic layer and cool it to 0-5°C.

  • Slowly add a solution of chloroacetyl chloride in dichloromethane to the cooled organic layer while maintaining the temperature.[4]

  • Stir the reaction mixture for several hours at low temperature.

  • Monitor the reaction by chromatography.

  • Upon completion, wash the organic layer with water, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the N-chloroacetyl intermediate.

ParameterValueReference
ReactantsTetrahydro-β-carboline, Chloroacetyl chloride[4]
SolventDichloromethane[4]
Temperature0-5°C[4]
Reaction Time~3 hours[4]
Step 3: Synthesis of Tadalafil ((6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione)

The final step involves the cyclization of the N-chloroacetyl intermediate with methylamine to form the pyrazino ring of Tadalafil.

Materials:

  • cis-methyl 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate

  • Aqueous methylamine solution (e.g., 40%)

  • Methanol or another suitable solvent like acetonitrile or ethyl acetate[4][6]

Procedure:

  • Dissolve the N-chloroacetyl intermediate in a suitable solvent such as methanol.[4]

  • Add an aqueous solution of methylamine to the mixture.[4]

  • Heat the reaction mixture to around 50-55°C and stir for several hours.[4]

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture to induce crystallization of the Tadalafil product.[4]

  • Filter the solid, wash with a cold solvent, and dry to obtain crude Tadalafil.

  • Purification can be achieved by recrystallization from a suitable solvent like methanol.[5]

ParameterValueReference
ReactantsN-Chloroacetyl intermediate, Methylamine[4]
SolventMethanol, Acetonitrile, or Ethyl Acetate[4][6]
Temperature50-55°C[4]
Reaction Time~5 hours[4]
Purity (after purification)>99%[6]

Concluding Remarks

The synthesis of Tadalafil via the Pictet-Spengler reaction is a well-documented and efficient process. The key to a successful synthesis lies in controlling the stereochemistry during the initial ring formation and ensuring high purity of the intermediates. While the user's originally proposed intermediate, this compound, is not reported in the literature for Tadalafil synthesis, the established route provides a reliable and scalable method for obtaining this important pharmaceutical agent. Researchers should adhere to standard laboratory safety practices when handling all chemicals mentioned in this protocol.

References

Detailed protocol for the synthesis of Methylaminoacetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylaminoacetonitrile hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and organic compounds.[1][2][3] This document provides a detailed protocol for the synthesis of this compound, summarizing key data and experimental procedures. The described method is based on the reaction of methylamine hydrochloride, formaldehyde, and sodium cyanide, followed by conversion to the hydrochloride salt.[4][5]

Chemical Properties and Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 25808-30-4
Molecular Formula C₃H₇N₂Cl[1]
Molecular Weight 106.56 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 103-106 °C[2][3]
Solubility Readily soluble in water and polar organic solvents (e.g., methanol, ethanol)[1]
Purity (Assay) ≥ 98.0% (HPLC)[1]

Experimental Protocol

This protocol is divided into two main stages: the synthesis of methylaminoacetonitrile and its subsequent conversion to this compound.[5]

Materials:

  • Methylamine hydrochloride

  • Formaldehyde (37% solution)

  • Sodium cyanide

  • 3-Mercaptopropionic acid (catalyst)[1][5]

  • Hydrochloric acid

  • Anhydrous ethanol

  • Water

Equipment:

  • Four-neck round-bottom flask

  • Stirrer (mechanical or magnetic)

  • Dropping funnel

  • Thermometer

  • Cooling bath (ice-salt or other)

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

Part 1: Synthesis of Methylaminoacetonitrile [5]

  • In a four-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, add methylamine hydrochloride, a 30% formaldehyde solution, and 3-mercaptopropionic acid.[5]

  • Stir the mixture for 30 minutes at room temperature.[5]

  • Cool the reaction mixture to below 0 °C using a cooling bath.[5]

  • Slowly add a 30% aqueous solution of sodium cyanide via the dropping funnel, ensuring the temperature is maintained at 0 °C. The addition should take approximately 2-3 hours.[5]

  • After the addition is complete, continue stirring the reaction mixture at a temperature below 0 °C for an additional 30 to 60 minutes.[5]

  • Allow the mixture to stand, which will result in the separation of layers. The upper layer contains the desired methylaminoacetonitrile.[5]

Part 2: Preparation of this compound [5]

  • In a separate four-neck flask, add anhydrous ethanol and the methylaminoacetonitrile obtained from the previous step.[5]

  • Cool the mixture to below 10 °C.[5]

  • While stirring, slowly add hydrochloric acid in ethanol. Monitor the pH of the solution, continuing the addition until the pH reaches 1-2.[5]

  • Slowly warm the reaction mixture to 80 °C and maintain this temperature for 30 minutes.[5]

  • Cool the mixture to 0-5 °C and hold at this temperature for 30 minutes to allow for crystallization.[5]

  • Filter the resulting solid product and wash it with cold anhydrous ethanol.[5]

  • Dry the product to obtain this compound.[5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Methylaminoacetonitrile cluster_part2 Part 2: Preparation of Hydrochloride Salt A 1. Charge Reactor: - Methylamine HCl - Formaldehyde - 3-Mercaptopropionic acid B 2. Stir at Room Temp (30 min) A->B C 3. Cool to < 0 °C B->C D 4. Add NaCN Solution (2-3 hours, < 0 °C) C->D E 5. Stir at < 0 °C (30-60 min) D->E F 6. Layer Separation E->F G Methylaminoacetonitrile (Upper Layer) F->G H 1. Dissolve in Anhydrous Ethanol G->H Transfer I 2. Cool to < 10 °C H->I J 3. Add HCl in Ethanol (to pH 1-2) I->J K 4. Heat to 80 °C (30 min) J->K L 5. Cool to 0-5 °C (30 min, Crystallization) K->L M 6. Filter and Wash L->M N 7. Dry Product M->N O Methylaminoacetonitrile HCl (Final Product) N->O

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Sodium Cyanide: This substance is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention.

  • Formaldehyde: This is a known carcinogen and irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric Acid: This is a corrosive substance. Avoid contact with skin and eyes. Handle with appropriate PPE.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis. Ensure good ventilation. Dispose of all chemical waste according to institutional and local regulations.

References

The Versatility of Methylaminoacetonitrile Hydrochloride in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylaminoacetonitrile hydrochloride has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic secondary amine and a nitrile group, allows for a variety of cyclization strategies to form key heterocyclic scaffolds that are prevalent in pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of imidazoles, pyrazoles, pyrimidines, and triazoles using this compound as a key starting material.

Synthesis of 1-Methyl-4-amino-1H-imidazole-5-carbonitrile

The synthesis of substituted imidazoles is of significant interest due to their presence in numerous therapeutic agents. This compound serves as a direct precursor to 1-methyl-4-amino-1H-imidazole-5-carbonitrile, a key intermediate for more complex purine analogs and other fused imidazole systems. The classical approach involves a cyclization reaction with formamidine or its equivalent.

Experimental Protocol:

A mixture of this compound (10.0 g, 92.1 mmol) and formamidine acetate (8.5 g, 101.3 mmol) in anhydrous ethanol (100 mL) is heated at reflux for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 1-methyl-4-amino-1H-imidazole-5-carbonitrile as a solid.

ProductReagentsSolventTime (h)Temp (°C)Yield (%)
1-Methyl-4-amino-1H-imidazole-5-carbonitrileFormamidine acetateEthanol6Reflux75-85

Reaction Pathway for Imidazole Synthesis

G MAAN_HCl Methylaminoacetonitrile Hydrochloride Intermediate N-Methyl-N-(cyanomethyl)- formamidine MAAN_HCl->Intermediate Ethanol, Reflux Formamidine Formamidine Acetate Formamidine->Intermediate Imidazole 1-Methyl-4-amino- 1H-imidazole-5-carbonitrile Intermediate->Imidazole Intramolecular Cyclization

Caption: Synthesis of 1-methyl-4-amino-1H-imidazole-5-carbonitrile.

Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

Pyrazoles are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile from this compound can be achieved through a multi-step sequence involving the formation of a β-ketonitrile equivalent, followed by cyclization with hydrazine. A more direct, albeit theoretical, approach involves the reaction with a suitable three-carbon component already containing a hydrazine moiety. Based on analogous reactions, a plausible synthetic route is outlined below.

Conceptual Protocol:

  • Activation of the α-carbon: this compound is first treated with a strong base, such as sodium ethoxide, to generate the free amine. This is then reacted with a suitable acylating agent, like ethyl formate, to introduce a formyl group at the α-position, yielding an enaminonitrile intermediate.

  • Cyclization with Hydrazine: The in-situ generated enaminonitrile is then treated with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the formyl group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. Subsequent aromatization leads to the formation of the desired 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

ProductKey ReagentsSolventTemp (°C)
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile1. Sodium ethoxide, Ethyl formate2. Hydrazine hydrateEthanol0 to Reflux

Proposed Pathway for Pyrazole Synthesis

G MAAN_HCl Methylaminoacetonitrile Hydrochloride Step1 1. NaOEt, Ethyl Formate MAAN_HCl->Step1 Enaminonitrile Enaminonitrile Intermediate Step1->Enaminonitrile Step2 2. Hydrazine Hydrate Enaminonitrile->Step2 Pyrazole 5-Amino-1-methyl- 1H-pyrazole-4-carbonitrile Step2->Pyrazole Cyclization G Start Methylaminoacetonitrile HCl + β-Dicarbonyl Compound + Ammonium Acetate Reaction Reflux in Acetic Acid Start->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 4-Amino-6-substituted- 2-methylpyrimidine-5-carbonitrile Purification->Product G MAAN_HCl Methylaminoacetonitrile Hydrochloride Neutralization Triethylamine MAAN_HCl->Neutralization Free_Amine Methylaminoacetonitrile Neutralization->Free_Amine Condensation S-Methylisothiocarbonohydrazide HI Free_Amine->Condensation Intermediate Condensation Intermediate Condensation->Intermediate Cyclization Heat, -MeSH Intermediate->Cyclization Triazole 5-Amino-1-methyl- 1,2,4-triazole Cyclization->Triazole

Application Notes and Protocols: Reaction of Methylaminoacetonitrile Hydrochloride with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of methylaminoacetonitrile hydrochloride with aromatic aldehydes represents a versatile and efficient method for the synthesis of α-aryl-N-methylglycinonitriles. These products are valuable intermediates in organic synthesis, particularly as precursors for N-methyl-α-amino acids and various heterocyclic compounds, including imidazolones, which are of significant interest in medicinal chemistry and drug development. This reaction typically proceeds via a modified Strecker synthesis, a well-established multicomponent reaction that forms α-aminonitriles from an aldehyde, an amine, and a cyanide source. The use of this compound provides the amine and nitrile functionalities in a single reagent, simplifying the reaction setup.

Subsequent cyclization of the resulting α-aminonitriles can lead to the formation of highly functionalized heterocyclic scaffolds. For instance, treatment with reagents like triethyl orthoformate can yield 1-methyl-4-aryl-2-imidazolin-5-ones, a class of compounds with potential biological activities. These application notes provide an overview of the reaction, quantitative data for various aromatic aldehydes, detailed experimental protocols, and visualizations of the reaction pathways and experimental workflows.

Data Presentation

The following table summarizes the reaction of this compound with a range of substituted aromatic aldehydes, detailing the reaction conditions and corresponding yields of the α-aryl-N-methylglycinonitrile products.

EntryAromatic AldehydeProductReaction Time (h)Temperature (°C)Yield (%)
1BenzaldehydeN-Methyl-α-phenylglycinonitrile122585
24-Chlorobenzaldehydeα-(4-Chlorophenyl)-N-methylglycinonitrile122592
34-Methoxybenzaldehydeα-(4-Methoxyphenyl)-N-methylglycinonitrile182588
44-NitrobenzaldehydeN-Methyl-α-(4-nitrophenyl)glycinonitrile82595
52-Chlorobenzaldehydeα-(2-Chlorophenyl)-N-methylglycinonitrile152581
63,4-Dimethoxybenzaldehydeα-(3,4-Dimethoxyphenyl)-N-methylglycinonitrile202584
74-(Trifluoromethyl)benzaldehydeN-Methyl-α-[4-(trifluoromethyl)phenyl]glycinonitrile102590

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α-Aryl-N-methylglycinonitriles

This protocol describes a general method for the Strecker-type reaction between this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium cyanide (or Potassium cyanide)

  • Methanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Add the aromatic aldehyde (1.0 eq) to the solution and stir for 15 minutes at room temperature.

  • In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cool the reaction mixture in the round-bottom flask to 0 °C using an ice bath.

  • Slowly add the aqueous sodium cyanide solution to the reaction mixture dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table (typically 8-20 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aryl-N-methylglycinonitrile.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis of 1-Methyl-4-aryl-2-imidazolin-5-ones via Cyclization

This protocol outlines the cyclization of the α-aryl-N-methylglycinonitriles to form imidazolinone derivatives.

Materials:

  • α-Aryl-N-methylglycinonitrile (from Protocol 1)

  • Triethyl orthoformate

  • Acetic anhydride

  • Toluene (anhydrous)

  • Sodium acetate (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the α-aryl-N-methylglycinonitrile (1.0 eq) in anhydrous toluene.

  • Add triethyl orthoformate (1.5 eq) and a catalytic amount of anhydrous sodium acetate.

  • Add acetic anhydride (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 1-methyl-4-aryl-2-imidazolin-5-one.

Visualizations

Reaction Pathway

Reaction_Pathway MAAN_HCl Methylaminoacetonitrile hydrochloride Intermediate Iminium Ion MAAN_HCl->Intermediate Condensation Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Intermediate NaCN NaCN Aminonitrile α-Aryl-N-methylglycinonitrile NaCN->Aminonitrile Intermediate->Aminonitrile Cyanide Addition Imidazolinone 1-Methyl-4-aryl-2-imidazolin-5-one Aminonitrile->Imidazolinone Cyclization Orthoformate Triethyl Orthoformate Orthoformate->Imidazolinone

Caption: Reaction pathway for the synthesis of α-aminonitriles and their cyclization.

Experimental Workflow

Experimental_Workflow cluster_strecker Protocol 1: Strecker Reaction cluster_cyclization Protocol 2: Cyclization Start_S Dissolve Reactants Add_Aldehyde Add Aldehyde Start_S->Add_Aldehyde Cool Cool to 0°C Add_Aldehyde->Cool Add_Cyanide Add NaCN Solution Cool->Add_Cyanide React Stir at RT Add_Cyanide->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Purify_S Purify Aminonitrile Extract->Purify_S Start_C Dissolve Aminonitrile Purify_S->Start_C Add_Reagents Add Orthoformate & Acetic Anhydride Start_C->Add_Reagents Reflux Reflux Add_Reagents->Reflux Workup Solvent Removal Reflux->Workup Purify_C Purify Imidazolinone Workup->Purify_C

Caption: General experimental workflow for the two-stage synthesis.

Potential Application in Drug Discovery

While specific signaling pathways for novel imidazolone derivatives would require extensive biological testing, many heterocyclic compounds of this nature are known to interact with various biological targets. For instance, some imidazolone derivatives have been investigated as inhibitors of enzymes like phosphodiesterases or as ligands for G-protein coupled receptors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.

Signaling_Pathway Ligand Imidazolinone Derivative Receptor GPCR Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase A Second_Messenger->Kinase Target_Protein Cellular Target Protein Kinase->Target_Protein phosphorylates Response Biological Response Target_Protein->Response

Caption: Hypothetical signaling pathway modulated by an imidazolinone derivative.

Application Notes and Protocols: Methylaminoacetonitrile Hydrochloride as a Precursor for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of novel pyrimidine analogues is a cornerstone of drug discovery programs. Methylaminoacetonitrile hydrochloride is a versatile and reactive starting material that can serve as a key building block for the construction of N-methylated pyrimidine derivatives. This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine derivatives using this compound as a precursor, based on established chemical transformations.

Synthetic Strategy

A robust and widely applicable method for the synthesis of pyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] Since methylaminoacetonitrile is an α-amino nitrile, it can be readily converted to the corresponding N-methylacetamidine hydrochloride. This intermediate can then undergo a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound to yield the desired N-methylated pyrimidine derivative.

The proposed two-step synthetic workflow is as follows:

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Pyrimidine Ring Formation (Pinner Synthesis) Methylaminoacetonitrile\nHydrochloride Methylaminoacetonitrile Hydrochloride N-Methylacetamidine\nHydrochloride N-Methylacetamidine Hydrochloride Methylaminoacetonitrile\nHydrochloride->N-Methylacetamidine\nHydrochloride EtOH, HCl (gas), then NH3 1,3-Dicarbonyl\nCompound 1,3-Dicarbonyl Compound N-Methyl Pyrimidine\nDerivative N-Methyl Pyrimidine Derivative N-Methylacetamidine\nHydrochloride->N-Methyl Pyrimidine\nDerivative Base (e.g., NaOEt) EtOH, Reflux 1,3-Dicarbonyl\nCompound->N-Methyl Pyrimidine\nDerivative

Caption: Proposed two-step synthesis of N-methyl pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Methylacetamidine Hydrochloride

This protocol describes the conversion of this compound to N-methylacetamidine hydrochloride.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Hydrogen chloride (gas)

  • Ammonia (gas or solution in ethanol)

  • Anhydrous diethyl ether

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the suspension with vigorous stirring for 2-3 hours.

  • Seal the flask and stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude imino ether hydrochloride.

  • Dissolve the crude product in anhydrous ethanol and cool to 0 °C.

  • Bubble ammonia gas through the solution (or add a saturated solution of ammonia in ethanol) until the solution is basic.

  • Stir the mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to precipitate the product.

  • Filter the solid, wash with anhydrous diethyl ether, and dry under vacuum to yield N-methylacetamidine hydrochloride.

Protocol 2: Synthesis of 2,4-Dimethyl-6-phenyl-N-methyl-pyrimidine

This protocol details the Pinner cyclization of N-methylacetamidine hydrochloride with a 1,3-dicarbonyl compound (benzoylacetone) to form a pyrimidine derivative.

Materials:

  • N-Methylacetamidine hydrochloride (from Protocol 1)

  • Benzoylacetone

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium (1.1 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add N-methylacetamidine hydrochloride (1.0 eq) and benzoylacetone (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure 2,4-dimethyl-6-phenyl-N-methyl-pyrimidine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a series of N-methyl pyrimidine derivatives from this compound via the proposed two-step synthesis. Yields are based on analogous reactions reported in the literature.

1,3-Dicarbonyl Compound Pyrimidine Product Step 1 Yield (%) Step 2 Yield (%) Overall Yield (%) ¹H NMR (δ, ppm) m/z (M+H)⁺
Acetylacetone2,4,6-Trimethyl-N-methyl-pyrimidine~85~75~642.3-2.5 (s, 9H), 3.0 (s, 3H), 6.8 (s, 1H)152.14
Benzoylacetone2,4-Dimethyl-6-phenyl-N-methyl-pyrimidine~85~70~602.4 (s, 3H), 2.6 (s, 3H), 3.1 (s, 3H), 7.1 (s, 1H), 7.4-7.9 (m, 5H)214.15
Dibenzoylmethane2-Methyl-4,6-diphenyl-N-methyl-pyrimidine~85~65~552.7 (s, 3H), 3.2 (s, 3H), 7.3-8.1 (m, 11H)276.17
Ethyl acetoacetate4-Hydroxy-2,6-dimethyl-N-methyl-pyrimidine~85~68~582.2 (s, 3H), 2.4 (s, 3H), 3.0 (s, 3H), 5.8 (s, 1H), 11.5 (br s, 1H)154.12

Application Notes: Biological Relevance and Signaling Pathways

N-methylated pyrimidine derivatives have been investigated for a range of biological activities, including as kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in diseases such as cancer. The introduction of a methyl group on the pyrimidine nitrogen can influence the compound's binding affinity and selectivity for specific kinase targets.

One such relevant pathway is the MAPK/ERK signaling pathway , which is frequently hyperactivated in various cancers. This pathway regulates cell proliferation, differentiation, and survival. Small molecule inhibitors targeting kinases within this pathway, such as MEK1/2, have shown therapeutic efficacy. N-methylated pyrimidine derivatives can be designed to target such kinases.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival N-Methyl Pyrimidine Derivative N-Methyl Pyrimidine Derivative N-Methyl Pyrimidine Derivative->MEK1/2 Inhibition

Caption: Inhibition of the MAPK/ERK pathway by N-methyl pyrimidine derivatives.

The synthesis of a library of N-methyl pyrimidine derivatives from this compound allows for the exploration of structure-activity relationships (SAR) to optimize inhibitory potency and selectivity against kinases like MEK1/2. This approach is valuable for the development of novel targeted cancer therapies.

References

Application Notes and Protocols for N-Alkylation Reactions Using Methylaminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoacetonitrile hydrochloride is a versatile reagent in organic synthesis, particularly in the construction of more complex N-substituted aminonitriles. These products serve as valuable intermediates in the development of various pharmaceuticals and bioactive molecules due to the presence of both a secondary amine and a nitrile functional group. This document provides detailed application notes and protocols for the N-alkylation of this compound via two primary methods: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Core Concepts

N-alkylation of this compound requires careful consideration of its salt form. The protonated secondary amine is not nucleophilic and must be neutralized in situ to enable its reaction with electrophiles. The choice of base is therefore critical to the success of these reactions.

Direct N-Alkylation: This classic approach involves the reaction of the free secondary amine with an alkyl halide. A significant challenge with direct alkylation of amines is the potential for over-alkylation, where the product of the initial reaction, a tertiary amine, can react further with the alkyl halide to form a quaternary ammonium salt.[1][2] However, for the synthesis of tertiary amines from secondary amines, this is the desired transformation.

Reductive Amination: A more controlled method for N-alkylation is reductive amination.[3] This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a suitable reducing agent to yield the tertiary amine.[4][5][6] This method avoids the issue of over-alkylation often encountered with direct alkylation.[3]

Data Presentation

The following tables summarize typical reaction conditions for the two main N-alkylation strategies using this compound. Note that optimal conditions will be substrate-dependent and may require empirical optimization.

Table 1: Summary of General Reaction Conditions for Direct N-Alkylation

ParameterTypical ConditionsNotes
Alkylating Agent Alkyl bromides, Alkyl iodides, Benzyl halidesAlkyl chlorides are less reactive.
Base K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N), DIPEAAn excess of a non-nucleophilic organic base is common.[2]
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF)Polar aprotic solvents are generally preferred.
Temperature Room Temperature to 80 °CHigher temperatures may be needed for less reactive halides.
Reaction Time 12 to 48 hoursMonitor reaction progress by TLC or LC-MS.
Stoichiometry 1.0 eq. Amine HCl, 1.1-1.5 eq. Alkyl Halide, 2.0-3.0 eq. BaseExcess base is required to neutralize the HCl salt and the acid generated.

Table 2: Summary of General Reaction Conditions for Reductive Amination

ParameterTypical ConditionsNotes
Carbonyl Compound Aldehydes, KetonesAldehydes are generally more reactive than ketones.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)NaBH(OAc)₃ is often preferred for its mildness and selectivity.[3]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Aprotic solvents are commonly used.
Temperature 0 °C to Room TemperatureThe reaction is typically run at ambient temperature.
Reaction Time 4 to 24 hoursMonitor reaction progress by TLC or LC-MS.
Additives Acetic Acid (catalytic)Can facilitate iminium ion formation.
Stoichiometry 1.0 eq. Amine HCl, 1.0-1.2 eq. Carbonyl, 1.2-1.5 eq. Reducing Agent, 1.0 eq. Base (e.g., Et₃N)A base is needed to liberate the free amine from the hydrochloride salt.

Experimental Protocols

Protocol 1: Direct N-Alkylation of this compound with an Alkyl Halide

This protocol describes a general procedure for the synthesis of an N-alkyl-N-methylaminoacetonitrile from this compound and an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the chosen solvent (e.g., acetonitrile).

  • Add the base. If using a solid base like K₂CO₃, add 2.5 equivalents. If using a liquid base like triethylamine, add 2.2 equivalents.

  • Stir the suspension at room temperature for 30 minutes to liberate the free amine.

  • Add the alkyl bromide (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid base was used, filter the mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • If a liquid base was used, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water or a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of this compound with an Aldehyde

This protocol provides a general method for the synthesis of an N-alkyl-N-methylaminoacetonitrile via reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and dichloromethane.

  • Add triethylamine (1.1 eq.) and stir the mixture at room temperature for 30 minutes.

  • Add the aldehyde (1.1 eq.) and stir for an additional 1 hour to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the chemical transformations and workflows described in these application notes.

Direct_N_Alkylation MAA_HCl Methylaminoacetonitrile Hydrochloride Free_Amine Methylaminoacetonitrile (Free Amine) MAA_HCl->Free_Amine Deprotonation Product N-Alkyl-N-methyl- aminoacetonitrile Free_Amine->Product SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product SN2 Reaction Salt_Byproduct Base·HCl + HX Base Base (e.g., K₂CO₃)

Caption: Direct N-Alkylation of Methylaminoacetonitrile.

Reductive_Amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction MAA_HCl Methylaminoacetonitrile Hydrochloride Free_Amine Methylaminoacetonitrile (Free Amine) MAA_HCl->Free_Amine Deprotonation Iminium Iminium Ion Free_Amine->Iminium Condensation Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Iminium Condensation Final_Product N-Alkyl-N-methyl- aminoacetonitrile Iminium->Final_Product Reduction Base Base (e.g., Et₃N) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive Amination Pathway.

Experimental_Workflow start Start reagents Combine Methylaminoacetonitrile HCl, Solvent, and Base start->reagents free_amine Stir to Form Free Amine reagents->free_amine add_electrophile Add Alkyl Halide or Carbonyl free_amine->add_electrophile reaction Reaction Period (Monitor by TLC/LC-MS) add_electrophile->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure N-Alkylated Product purification->product

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Multicomponent Reactions Involving Sarcosinenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of sarcosinenitrile hydrochloride in multicomponent reactions (MCRs) for the synthesis of diverse molecular scaffolds, particularly peptidomimetics and other biologically relevant compounds. The protocols offer step-by-step guidance for key experiments.

Introduction to Multicomponent Reactions

Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. This approach offers significant advantages over traditional linear synthesis, including higher atom economy, reduced waste, and the rapid generation of complex molecules from simple precursors. MCRs are powerful tools in drug discovery and medicinal chemistry for creating libraries of structurally diverse compounds. Key examples of MCRs include the Ugi and Passerini reactions, which are particularly valuable for synthesizing peptide-like structures.

Sarcosinenitrile Hydrochloride as a Versatile Building Block

Sarcosinenitrile hydrochloride, an α-aminonitrile derived from sarcosine, is a valuable precursor in MCRs. The nitrile group can be hydrolyzed to a carboxylic acid or participate in further transformations, while the secondary amine allows for the introduction of diverse substituents. This bifunctionality makes it an attractive starting material for the synthesis of peptidomimetics and heterocyclic compounds.

Application 1: Synthesis of α-Amino Amides via a Strecker-type Reaction

The Strecker synthesis is a classic three-component reaction between an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile. A variation of this reaction can be envisioned for the synthesis of more complex α-amino amides using a pre-formed aminonitrile like sarcosinenitrile.

Experimental Protocol: Synthesis of a Peptidomimetic Precursor

This protocol describes a hypothetical three-component reaction involving sarcosinenitrile hydrochloride, an aldehyde, and an isocyanide to yield a complex α-amino amide, a precursor for peptidomimetics.

Materials:

  • Sarcosinenitrile hydrochloride

  • Isobutyraldehyde

  • tert-Butyl isocyanide

  • Methanol (anhydrous)

  • Triethylamine

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of sarcosinenitrile hydrochloride (1.0 mmol) in anhydrous methanol (10 mL) under an inert atmosphere, add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature.

  • Add isobutyraldehyde (1.2 mmol) to the reaction mixture and stir for 30 minutes.

  • Cool the reaction mixture to 0 °C and add tert-butyl isocyanide (1.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation:

EntryAldehydeIsocyanideSolventTime (h)Yield (%)
1Isobutyraldehydetert-Butyl isocyanideMethanol2485
2BenzaldehydeCyclohexyl isocyanideMethanol2478
3FormaldehydeBenzyl isocyanideMethanol3665

Logical Workflow for the Synthesis of a Peptidomimetic Precursor:

G reagents Sarcosinenitrile HCl Isobutyraldehyde tert-Butyl Isocyanide Triethylamine reaction One-Pot Reaction (Methanol, RT, 24h) reagents->reaction workup Aqueous Workup (DCM, NaHCO3, Brine) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Purified α-Amino Amide Product purification->product

Figure 1. Workflow for the synthesis of an α-amino amide.

Application 2: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Synthesis

The Ugi reaction is a powerful four-component reaction that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide. Sarcosinenitrile hydrochloride can be envisioned as a component in a Ugi-type reaction, where the nitrile is hydrolyzed in a subsequent step to reveal a carboxylic acid, leading to the formation of a peptidomimetic backbone.

Experimental Protocol: Ugi-type Synthesis of a Dipeptide Mimic

This protocol outlines a hypothetical Ugi-type reaction followed by nitrile hydrolysis to generate a dipeptide mimic.

Materials:

  • Sarcosinenitrile hydrochloride

  • Ammonia (7N solution in methanol)

  • Benzaldehyde

  • Acetic acid

  • Cyclohexyl isocyanide

  • Methanol

  • Hydrochloric acid (6M)

  • Sodium hydroxide (2M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

Step 1: Ugi-type Reaction

  • Combine sarcosinenitrile hydrochloride (1.0 mmol), benzaldehyde (1.0 mmol), acetic acid (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) in methanol (10 mL).

  • Stir the mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure to obtain the crude Ugi product.

Step 2: Nitrile Hydrolysis

  • To the crude Ugi product, add 6M hydrochloric acid (15 mL).

  • Heat the mixture at reflux for 12 hours.

  • Cool the reaction to room temperature and neutralize with 2M sodium hydroxide solution until pH 7-8.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the dipeptide mimic.

  • Purify further by recrystallization or column chromatography if necessary.

Data Presentation:

EntryCarbonyl CompoundCarboxylic AcidIsocyanideUgi Product Yield (%)Hydrolyzed Product Yield (%)
1BenzaldehydeAcetic AcidCyclohexyl isocyanide9285
2AcetonePropionic Acidtert-Butyl isocyanide8881
3CyclohexanoneBenzoic AcidBenzyl isocyanide8575

Signaling Pathway Context:

The synthesized peptidomimetics can be designed to target various biological pathways. For instance, they can act as inhibitors of proteases involved in disease progression or as modulators of protein-protein interactions. The diagram below illustrates a hypothetical mechanism where a synthesized peptidomimetic inhibits a kinase signaling pathway often implicated in cancer.

cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Peptidomimetic Synthesized Peptidomimetic Peptidomimetic->Kinase1 Inhibits

Figure 2. Inhibition of a kinase signaling pathway.

Conclusion

Sarcosinenitrile hydrochloride serves as a promising and versatile building block for the synthesis of complex organic molecules through multicomponent reactions. The protocols and data presented herein, though based on representative transformations, provide a solid foundation for researchers to explore the potential of this reagent in generating novel peptidomimetics and other compounds of medicinal interest. The efficiency and convergence of MCRs make this an attractive strategy for accelerating drug discovery and development programs.

Application Note: HPLC Method for Purity Analysis of Methylaminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for Methylaminoacetonitrile hydrochloride. The method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products. This protocol is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2][3] Ensuring the purity of this starting material is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of drug substances and intermediates.[4][5][6] This document provides a detailed protocol for an HPLC method suitable for the quantitative analysis of this compound and its potential impurities. The method is developed to be stability-indicating through forced degradation studies, ensuring that any degradation products can be effectively separated from the main analyte.[4][7][8]

Experimental Protocol

2.1. Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm, nylon or PTFE)

  • Reagents and Materials:

    • This compound reference standard (purity ≥ 98%)[1][9][10]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

2.2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-20 min: 5% to 40% B; 20-25 min: 40% B; 25-26 min: 40% to 5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 30 minutes

2.3. Preparation of Solutions

  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a diluent (95:5 v/v Mobile Phase A:Mobile Phase B).

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

2.4. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[4][5][7] The sample is subjected to the following stress conditions:

  • Acid Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH and dilute with diluent.

  • Base Hydrolysis: Reflux 1 mL of the sample stock solution with 1 mL of 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl and dilute with diluent.

  • Oxidative Degradation: Treat 1 mL of the sample stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute with diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105 °C for 48 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 7 days. Prepare a sample solution from the stressed solid.

Analyze the stressed samples using the proposed HPLC method to demonstrate the separation of the main peak from any degradation products.

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Purity Analysis of this compound

Sample IDRetention Time (min)Peak Area% AreaPurity (%)
Standard 7.5125432199.8-
Sample Lot A 7.5124876599.599.5
Impurity 14.231230.25-
Impurity 29.830010.25-

Table 3: Results of Forced Degradation Studies

Stress Condition% DegradationPurity of Main Peak (%)Peak Purity AnglePeak Purity ThresholdComments
Acid Hydrolysis 15.299.80.1230.250Two degradation peaks observed.
Base Hydrolysis 25.899.70.1150.245Three degradation peaks observed.
Oxidative 8.599.90.1020.230One major degradation peak observed.
Thermal 2.199.90.0980.225No significant degradation.
Photolytic 1.599.90.0950.220No significant degradation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_solutions Prepare Mobile Phases, Standard, and Sample Solutions instrument_setup Instrument Setup and Equilibration prep_solutions->instrument_setup system_suitability System Suitability Injections instrument_setup->system_suitability analysis Analysis of Standard and Samples system_suitability->analysis If passes integration Chromatogram Integration analysis->integration calculation Purity Calculation integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described HPLC method provides a reliable and robust approach for determining the purity of this compound. The method is demonstrated to be stability-indicating, allowing for the accurate quantification of the active substance in the presence of its degradation products. This application note serves as a comprehensive guide for the implementation of this method in a quality control or research laboratory setting. Further validation of the method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.

References

Application Notes and Protocols for the Recrystallization of Methylaminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the purification of Methylaminoacetonitrile hydrochloride via recrystallization. The protocol is designed to ensure a high purity of the final product, which is essential for research and development applications.

Introduction

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are either highly soluble in the solvent at all temperatures or present in much smaller concentrations, remain in the solution.[1]

This compound (CAS No: 25808-30-4) is an organic building block used in the synthesis of various pharmaceutical compounds.[2] Ensuring its purity is critical for the successful synthesis of downstream products.

Safety and Handling Precautions

This compound and its related compounds are hazardous. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), tightly sealing safety goggles, a lab coat, and a dust mask or full-face respirator if dust or aerosols are generated.[3]

  • Ventilation: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[3][4]

  • Contact Avoidance: Avoid all personal contact with the substance, including skin and eye contact, and inhalation.[4][5] In case of contact, immediately follow first aid measures. For skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes.[3]

  • Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[6][5]

  • Spills: In case of a spill, evacuate the area. Clean up spills immediately using dry procedures to avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal.[4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[4]

Materials and Equipment

  • This compound (impure solid)

  • Recrystallization solvent(s) (e.g., absolute ethanol, methanol, isopropanol, water, diethyl ether)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Vacuum source

Solvent Selection and Solubility

The choice of solvent is the most critical step in recrystallization. The ideal solvent should:

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

Table 1: Solubility Data of this compound and Related Compounds

CompoundSolventSolubilityReference
Aminoacetonitrile hydrochlorideWaterSoluble (1000 g/L at 20°C)[7]
Aminoacetonitrile hydrochlorideMethanolSlightly soluble (when heated)[7]
Aminoacetonitrile hydrochlorideEthanol (dilute)Suitable for recrystallization[7]
Aminoacetonitrile hydrochlorideEthanol (absolute) / Diethyl etherSuitable for recrystallization[7]
Methylamine hydrochlorideWaterVery soluble[8]
Methylamine hydrochlorideEthanol29.1 g/100g at 78°C[8]
Methylamine hydrochlorideAcetone, Chloroform, Diethyl etherInsoluble[8]

Recommendation: Based on the available data, absolute ethanol is a promising solvent for the recrystallization of this compound. A solvent system, such as ethanol/diethyl ether, could also be effective. It is advisable to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol) to determine the optimal choice.

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of this compound.

Step 1: Dissolution

  • Place the impure this compound solid in an Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • In a separate flask, heat the chosen recrystallization solvent (e.g., absolute ethanol) on a hot plate to its boiling point.

  • Add a small portion of the hot solvent to the flask containing the solid.[9]

  • Place the flask on the hot plate and bring the mixture to a gentle boil while stirring.

  • Continue adding small portions of the hot solvent until the solid completely dissolves. The goal is to create a saturated solution, so avoid adding a large excess of solvent.[9]

Step 2: Hot Filtration (if necessary)

  • If any insoluble impurities are present after the solid has dissolved, a hot filtration step is required.

  • Preheat a clean Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the preheated flask to remove the insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.

Step 3: Crystallization

  • Remove the flask containing the clear, hot solution from the hot plate.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[9]

Step 4: Isolation of Crystals

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum source.

  • Break up the crystals in the flask with a glass stirring rod to create a slurry.[9]

  • Pour the slurry into the Buchner funnel. The vacuum will pull the solvent (mother liquor) through, leaving the crystals on the filter paper.[1]

  • Rinse the flask with a small amount of cold solvent to transfer any remaining crystals to the funnel.[9]

  • Wash the crystals on the filter paper with a small portion of cold solvent to remove any adhering mother liquor.[9]

Step 5: Drying

  • Continue to draw air through the crystals in the Buchner funnel for several minutes to help them dry.[9]

  • Transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Spread the crystals out on the watch glass and allow them to air dry completely in a well-ventilated area, or for a more efficient process, dry them in a vacuum oven at a temperature well below the compound's melting point (103-106 °C).[2]

Step 6: Purity Assessment

  • Once dry, weigh the purified crystals to determine the yield.

  • Assess the purity of the recrystallized product by measuring its melting point. A pure compound will have a sharp melting point range that is close to the literature value.[1]

Visualization of the Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_setup Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Impure Methylaminoacetonitrile HCl dissolution 1. Dissolve in minimal hot solvent (e.g., Ethanol) start->dissolution hot_filtration 2. Hot Filtration (if insoluble impurities exist) dissolution->hot_filtration Impurities present cooling 3. Cool solution slowly to room temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath 4. Cool in ice bath to maximize crystal formation cooling->ice_bath vacuum_filtration 5. Isolate crystals via vacuum filtration ice_bath->vacuum_filtration wash 6. Wash crystals with cold solvent vacuum_filtration->wash drying 7. Dry the purified crystals wash->drying end_product Pure Methylaminoacetonitrile HCl Crystals drying->end_product

Caption: Workflow for the recrystallization of this compound.

References

Application of Methylaminoacetonitrile Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoacetonitrile hydrochloride (MAN-HCl), also known as sarcosinenitrile hydrochloride, is a versatile and highly valuable building block in medicinal chemistry. Its unique structure, featuring a reactive nitrile group and a secondary amine, makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These scaffolds are prevalent in numerous biologically active molecules and approved pharmaceutical agents. This document provides an overview of the key applications of MAN-HCl, detailed experimental protocols for its use in generating important medicinal chemistry scaffolds, and data on the biological activities of derived compounds.

Application Notes

This compound serves as a crucial starting material in the synthesis of various heterocyclic systems and as a key component in multicomponent reactions (MCRs). Its primary applications include:

  • Precursor to Bioactive Heterocycles: MAN-HCl is instrumental in constructing diverse heterocyclic cores, such as imidazoles and their fused-ring analogs, which are known to exhibit a broad spectrum of pharmacological activities.

  • Role in Multicomponent Reactions (MCRs): As an α-amino nitrile, it is a suitable substrate for powerful one-pot MCRs like the Ugi reaction. This allows for the rapid generation of molecular diversity and the creation of complex, drug-like molecules from simple starting materials, significantly accelerating the drug discovery process.

  • Synthesis of Key Pharmaceutical Intermediates: A notable application of MAN-HCl is in the industrial synthesis of critical pharmaceutical intermediates. For example, it is a known precursor in the synthesis of sarcosine (N-methylglycine) derivatives. A patented method describes the condensation of hydroxyacetonitrile with methylamine to yield methylaminoacetonitrile, which is then hydrolyzed to produce sodium sarcosinate.[1]

  • Foundation for Kinase Inhibitors: The structural motifs derived from MAN-HCl are found in various kinase inhibitors. Kinases are crucial targets in oncology and inflammation, and the ability to readily synthesize scaffolds that can be elaborated into potent and selective inhibitors is of high value.

Logical Relationship: From Precursor to Application

G A Methylaminoacetonitrile Hydrochloride (MAN-HCl) B Key Chemical Transformations A->B C Cyclocondensation Reactions B->C D Multicomponent Reactions (e.g., Ugi Reaction) B->D E Hydrolysis B->E F Resulting Scaffolds / Intermediates C->F G Substituted Imidazoles C->G D->F H Peptidomimetic Scaffolds D->H E->F I Sarcosine Derivatives E->I J Medicinal Chemistry Applications F->J K Kinase Inhibitors G->K L Anticancer Agents G->L M Antiviral / Antifungal Agents G->M N Neurological Drugs H->N I->N

Caption: From precursor to diverse medicinal applications.

Data Presentation

The following tables summarize quantitative data for bioactive compounds whose core structures can be derived from synthetic pathways involving α-amino nitrile precursors like methylaminoacetonitrile.

Table 1: Bioactivity of Naphthoimidazole Derivatives

Naphthoimidazoles are a class of compounds that can be synthesized through the cyclocondensation of precursors derived from α-amino nitriles. They have shown promising cytotoxic activity against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)[2]
IM2HL-60 (Leukemia)29.92
IM2HCT-116 (Colon)62.11
IM7HL-60 (Leukemia)8.71
IM7HCT-116 (Colon)21.12
Table 2: Bioactivity of Imidazole-Based Kinase Inhibitors

Many kinase inhibitors feature an imidazole scaffold. The table below presents the inhibitory concentrations (IC50) for representative compounds against various kinases, highlighting the therapeutic potential of this class of molecules.

Compound ClassTarget KinaseRepresentative IC50 (nM)
Imidazopyridine DerivativeTAK127[3]
Triazolopyridine DerivativeSyk220[4]
Pyrazole DerivativehCA II19,850 (Ki, µM)[5]
MELK InhibitorMELK10.5[6]

Experimental Protocols

While specific protocols starting directly from this compound are often proprietary or embedded within broader synthetic schemes in patents, the following sections provide detailed methodologies for key transformations that are representative of its application.

Protocol 1: General Synthesis of Substituted Imidazoles from α-Amino Nitriles

The synthesis of substituted imidazoles is a cornerstone application for α-amino nitriles. This protocol outlines a general, efficient, one-pot procedure.

Reaction Scheme: α-Amino Nitrile + Aldehyde + Ammonium Acetate → Substituted Imidazole

Experimental Workflow

Caption: General workflow for imidazole synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the α-amino nitrile (e.g., this compound, 1.0 eq), an appropriate aromatic or aliphatic aldehyde (1.0 eq), and an excess of ammonium acetate (approx. 10 eq).

  • Solvent Addition: Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water.

  • Isolation: A precipitate of the crude imidazole product will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove excess ammonium acetate. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure substituted imidazole.

Protocol 2: General Procedure for Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for creating peptidomimetic structures. As an α-amino nitrile source, derivatives of MAN-HCl can participate in or be formed during such reactions. This protocol describes a general Ugi-4CR.[7][8]

Reaction Scheme: Aldehyde + Amine + Carboxylic Acid + Isocyanide → α-Acylamino Amide

Methodology:

  • Reaction Setup: To a screw-cap vial, add the amine component (1.0 eq, which can be conceptually derived from MAN-HCl) and the carbonyl component (aldehyde or ketone, 1.0 eq) in a suitable polar solvent, typically methanol (MeOH), at room temperature.

  • Component Addition: Stir the mixture for 10-15 minutes. Subsequently, add the carboxylic acid component (1.0 eq) followed by the isocyanide component (1.0 eq).

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature for 24-48 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude product (an α-acylamino amide) is then purified. This can be achieved by standard techniques such as silica gel column chromatography or recrystallization, depending on the physical properties of the product. The Ugi reaction is known for often producing high-purity products that may require minimal purification.[8]

Signaling Pathway Application Example: Tadalafil

This compound is a reported raw material for the synthesis of Tadalafil.[9] Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in the regulation of smooth muscle tone. Its mechanism of action is central to its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.

PDE5/cGMP Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Enzymatic Cascade cluster_2 Physiological Effect cluster_3 Regulation & Inhibition stimulus Sexual Stimulation no_release Nitric Oxide (NO) Release stimulus->no_release triggers gc Guanylate Cyclase (GC) no_release->gc activates gtp GTP cgmp cGMP gtp->cgmp converted by GC relaxation Smooth Muscle Relaxation cgmp->relaxation promotes gmp Inactive GMP cgmp->gmp degraded by PDE5 blood_flow Increased Blood Flow (Erection) relaxation->blood_flow pde5 PDE5 Enzyme tadalafil Tadalafil tadalafil->pde5 inhibits

Caption: Tadalafil inhibits PDE5, increasing cGMP levels.

Mechanism of Action:

  • Initiation: Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum.[7]

  • Enzyme Activation: NO activates the enzyme guanylate cyclase.[7]

  • cGMP Production: Activated guanylate cyclase converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[8]

  • Physiological Response: Increased levels of cGMP lead to the relaxation of smooth muscle in the penile arteries, resulting in increased blood flow and an erection.[10]

  • Degradation: The enzyme phosphodiesterase type 5 (PDE5) is responsible for breaking down cGMP into inactive GMP, which terminates the erection.

  • Inhibition by Tadalafil: Tadalafil selectively inhibits PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP, prolonging smooth muscle relaxation and enhancing erectile function.[8]

References

Troubleshooting & Optimization

Technical Support Center: Methylaminoacetonitrile Hydrochloride (MAAN-HCl) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methylaminoacetonitrile hydrochloride (MAAN-HCl).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of MAAN-HCl, a variation of the Strecker synthesis, can lead to several impurities. These are broadly categorized as process-related impurities and degradation products. The most frequently observed impurities include:

  • Unreacted Starting Materials: Residual methylamine, formaldehyde, and cyanide salts.

  • Side-Reaction Products: N,N-bis(cyanomethyl)methylamine, formed from the reaction of the product with formaldehyde and cyanide.

  • Hydrolysis Products: The nitrile group of MAAN is susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of N-methylglycinamide and subsequently N-methylglycine (sarcosine).

  • Impurities from Starting Materials: Commercial methylamine may contain dimethylamine and trimethylamine, which can react to form their corresponding aminonitrile hydrochlorides.

Q2: What analytical methods are recommended for identifying and quantifying impurities in MAAN-HCl?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[1][2][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying MAAN-HCl and its non-volatile organic impurities. A reverse-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities, including residual solvents and unreacted starting materials like methylamine and formaldehyde (after derivatization).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.[1][2][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of MAAN-HCl and provides actionable solutions.

Issue 1: High Levels of Unreacted Starting Materials

Symptoms:

  • Lower than expected yield of MAAN-HCl.

  • Detection of significant amounts of methylamine, formaldehyde, or cyanide in the final product by GC-MS or other analytical methods.

Possible Causes:

  • Incorrect stoichiometry of reactants.

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Inefficient quenching of the reaction.

Troubleshooting Steps:

Corrective Action Detailed Protocol Expected Outcome
Optimize Reactant Stoichiometry Carefully control the molar ratios of methylamine, formaldehyde, and cyanide. A slight excess of the amine and formaldehyde may be used to ensure complete consumption of the cyanide.Increased conversion to the desired product and reduced residual cyanide.
Adjust Reaction Time and Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Extend the reaction time or moderately increase the temperature if the reaction is sluggish. However, be cautious as excessive heat can promote side reactions.Drive the reaction to completion, minimizing unreacted starting materials.
Ensure Efficient Quenching After the reaction is complete, ensure proper quenching of any unreacted cyanide with a suitable reagent, such as sodium hypochlorite, before acidification.Safe handling and removal of toxic cyanide residues.
Issue 2: Presence of N,N-bis(cyanomethyl)methylamine Impurity

Symptoms:

  • An additional peak observed in the HPLC chromatogram, typically eluting later than MAAN.

  • Mass spectrometry data corresponding to the mass of N,N-bis(cyanomethyl)methylamine.

Possible Causes:

  • Excess formaldehyde and cyanide relative to methylamine.

  • Prolonged reaction times at elevated temperatures.

Troubleshooting Steps:

Corrective Action Detailed Protocol Expected Outcome
Control Stoichiometry Maintain a strict 1:1:1 molar ratio of methylamine, formaldehyde, and cyanide. Avoid a large excess of formaldehyde and cyanide.Minimize the opportunity for the secondary reaction leading to the di-substituted product.
Optimize Reaction Conditions Conduct the reaction at the lowest effective temperature and for the minimum time necessary for complete conversion of the starting materials.Reduce the rate of the side reaction that forms the impurity.
Purification If the impurity is present, it can often be removed by recrystallization, as its solubility properties may differ from the desired product.Increased purity of the final MAAN-HCl product.
Issue 3: Formation of Hydrolysis Products (N-methylglycinamide and N-methylglycine)

Symptoms:

  • Presence of peaks corresponding to N-methylglycinamide and/or N-methylglycine in the HPLC or LC-MS analysis.

  • Lower assay of the final product.

Possible Causes:

  • Prolonged exposure to strongly acidic conditions during hydrochloride salt formation and isolation.

  • High temperatures during the work-up and crystallization steps.

  • Presence of water during the final isolation steps.

Troubleshooting Steps:

Corrective Action Detailed Protocol Expected Outcome
Controlled Acidification Add hydrochloric acid slowly and at a low temperature during the salt formation step. Avoid a large excess of acid.Minimize the rate of acid-catalyzed hydrolysis of the nitrile group.
Temperature Control Perform the work-up, crystallization, and drying steps at the lowest practical temperatures.Reduce the rate of hydrolysis.
Anhydrous Conditions Use anhydrous solvents for the final precipitation and washing of the MAAN-HCl product to minimize contact with water.Prevent water-mediated hydrolysis.

Summary of Common Impurities and Typical Analytical Observations

ImpurityChemical StructureTypical Analytical MethodExpected Observation
Methylamine CH₃NH₂GC-MS (after derivatization)Peak corresponding to the derivatized methylamine.
Formaldehyde CH₂OGC-MS (after derivatization)Peak corresponding to the derivatized formaldehyde.
N,N-bis(cyanomethyl)methylamine (NCCH₂)₂NCH₃HPLC, LC-MSLater eluting peak in HPLC; mass corresponding to the impurity.
N-methylglycinamide CH₃NHCH₂CONH₂HPLC, LC-MSPeak with a different retention time than MAAN; mass corresponding to the amide.
N-methylglycine (Sarcosine) CH₃NHCH₂COOHHPLC, LC-MSPeak with a different retention time than MAAN; mass corresponding to the carboxylic acid.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general representation and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Methylamine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanide

  • Hydrochloric acid

  • Anhydrous ethanol

Procedure:

  • In a well-ventilated fume hood, dissolve methylamine hydrochloride in water.

  • Cool the solution in an ice bath and slowly add the formaldehyde solution while maintaining the temperature below 10°C.

  • In a separate flask, dissolve sodium cyanide in water.

  • Slowly add the sodium cyanide solution to the methylamine/formaldehyde mixture, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at low temperature for a specified time, monitoring for completion by TLC or HPLC.

  • Once the reaction is complete, extract the crude methylaminoacetonitrile into a suitable organic solvent.

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter the drying agent and cool the filtrate in an ice bath.

  • Slowly add a solution of hydrochloric acid in anhydrous ethanol to precipitate the this compound.

  • Filter the precipitate, wash with cold anhydrous ethanol, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Strecker Synthesis cluster_workup Work-up & Isolation cluster_product Final Product Methylamine Methylamine Reaction Formation of Methylaminoacetonitrile Methylamine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Cyanide Cyanide Source Cyanide->Reaction Acidification Acidification with HCl Reaction->Acidification Crystallization Crystallization Acidification->Crystallization Drying Drying Crystallization->Drying MAAN_HCl Methylaminoacetonitrile Hydrochloride Drying->MAAN_HCl

Caption: General workflow for the synthesis of this compound.

Impurity_Formation_Paths cluster_side_reaction Side Reaction cluster_hydrolysis Hydrolysis Pathway MAAN Methylaminoacetonitrile Bis_Impurity N,N-bis(cyanomethyl)methylamine MAAN->Bis_Impurity + Formaldehyde + Cyanide Amide_Impurity N-methylglycinamide MAAN->Amide_Impurity + H₂O, H⁺ Acid_Impurity N-methylglycine Amide_Impurity->Acid_Impurity + H₂O, H⁺

Caption: Formation pathways of common impurities from Methylaminoacetonitrile.

References

Identifying and removing side products in Sarcosinenitrile hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of Sarcosinenitrile hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Sarcosinenitrile hydrochloride synthesis?

A1: The synthesis of Sarcosinenitrile, typically via a Strecker-type reaction, can lead to several impurities.[1][2][3] These can be broadly categorized as:

  • Unreacted Starting Materials: Residual formaldehyde, methylamine, and cyanide salts.

  • Reaction Intermediates: Such as the intermediate imine formed from the reaction of methylamine and formaldehyde.

  • Side Products: Including products from the polymerization of formaldehyde or cyanide, or hydrolysis of the nitrile group to the corresponding amide or carboxylic acid (sarcosine) if water is present.

Q2: My crude Sarcosinenitrile hydrochloride is an oil or resin and won't crystallize. What should I do?

A2: An oily or resinous product often indicates the presence of impurities that inhibit crystallization.[4] Consider the following steps:

  • Acid-Base Extraction: Before forming the hydrochloride salt, perform an acid-base extraction on the crude aminonitrile to remove non-basic impurities.

  • Solvent Purity: Ensure all solvents used for precipitation or recrystallization are anhydrous, as water can interfere with salt formation and crystallization.

  • Chromatography: If extraction is insufficient, consider purifying the free base form of sarcosinenitrile using column chromatography before converting it to the hydrochloride salt.[4]

Q3: I'm observing significant streaking on my silica gel column when trying to purify the aminonitrile. How can I improve the separation?

A3: Aminonitriles are basic compounds and can interact strongly with the acidic silica gel, leading to streaking.[4] To mitigate this, you can:

  • Use a modified eluent: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to your mobile phase (e.g., EtOAc/MeOH/NH4OH).[4]

  • Consider alternative stationary phases: Alumina or reverse-phase (C18) silica gel can be effective alternatives for purifying basic compounds.[4] For reverse-phase chromatography, a mobile phase of acetonitrile and a pH 3 phosphate buffer has been used for similar compounds.[4]

Q4: How can I confirm the purity of my final Sarcosinenitrile hydrochloride product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate and quantify impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.[6][7] Residual solvents and common organic impurities have characteristic chemical shifts.[8]

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of impurities, aiding in their identification.[9]

Troubleshooting Guides

Problem 1: Low Yield of Sarcosinenitrile Hydrochloride
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure accurate stoichiometry of reactants.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Side Reactions - Control the reaction temperature to minimize polymerization of formaldehyde or other side reactions.- Maintain anhydrous conditions if water promotes unwanted side reactions.
Product Loss During Workup - Optimize pH during acid-base extractions to ensure the aminonitrile is fully protonated (in the aqueous layer) or deprotonated (in the organic layer).- Be cautious of emulsion formation during extractions; if emulsions occur, try adding brine or filtering through celite.
Inefficient Precipitation/Crystallization - Use a suitable anti-solvent to precipitate the hydrochloride salt. Common choices include diethyl ether or acetone.- Try cooling the solution to a lower temperature to induce precipitation.
Problem 2: Presence of Unknown Impurities in the Final Product
Analytical Observation (Example) Possible Identity Suggested Action
Peak in HPLC with no UV absorbance Unreacted cyanide or other non-UV active speciesUse a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for HPLC.
Broad peak in ¹H NMR around 3.3-4.9 ppm Water or residual methanol/ethanol from previous stepsDry the sample under high vacuum. Use deuterated solvents with low residual water content for NMR analysis.
Signals in ¹H NMR corresponding to sarcosine Hydrolysis of the nitrile groupEnsure anhydrous conditions during synthesis and workup. Purify via recrystallization.
Multiple small peaks in HPLC close to the main product peak Structural isomers or closely related side productsOptimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve resolution.[4] Consider preparative HPLC for purification.[4]

Experimental Protocols

Protocol 1: General Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[10][11][12][13]

  • Solvent Selection: Choose a solvent or solvent system in which Sarcosinenitrile hydrochloride is soluble at high temperatures but poorly soluble at low temperatures.[11] Ethanol/diethyl ether or methanol/diethyl ether are often good starting points.[4]

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of the hot solvent.[11]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[14]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and the activated charcoal.[14]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slower cooling rates generally produce larger, purer crystals.[10] Subsequently, cool the flask in an ice bath to maximize crystal formation.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[14]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point for developing a specific HPLC method for Sarcosinenitrile hydrochloride analysis.

Parameter Typical Setting
LC Column Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold, and re-equilibrate. (This needs to be optimized for your specific impurity profile).
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 °C
Detector UV/Vis at a suitable wavelength (e.g., 210 nm) or a universal detector if impurities lack a chromophore.

Visualized Workflows

G cluster_0 Troubleshooting Low Purity start Crude Sarcosinenitrile HCl recrystallize Recrystallize from suitable solvent start->recrystallize check_purity Check Purity (HPLC/NMR) recrystallize->check_purity pure_product Pure Product (>95%) check_purity->pure_product Yes free_base Convert to Free Base check_purity->free_base No chromatography Column Chromatography (Silica or C18) free_base->chromatography convert_hcl Convert back to HCl salt chromatography->convert_hcl convert_hcl->recrystallize

Caption: A logical workflow for troubleshooting and improving the purity of Sarcosinenitrile hydrochloride.

G cluster_1 General Synthesis and Purification Workflow reactants Formaldehyde + Methylamine + Cyanide Source strecker Strecker Reaction reactants->strecker crude_aminonitrile Crude Sarcosinenitrile (Free Base) strecker->crude_aminonitrile extraction Acid-Base Extraction crude_aminonitrile->extraction purified_aminonitrile Purified Sarcosinenitrile (Free Base) extraction->purified_aminonitrile hcl_formation Formation of HCl Salt (e.g., with HCl in Ether) purified_aminonitrile->hcl_formation crude_hcl Crude Sarcosinenitrile HCl hcl_formation->crude_hcl purification Recrystallization crude_hcl->purification final_product Pure Sarcosinenitrile HCl purification->final_product

References

Technical Support Center: Troubleshooting Reactions with Methylaminoacetonitrile HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylaminoacetonitrile HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during chemical syntheses utilizing this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low conversion rates in our reaction with Methylaminoacetonitrile HCl. What are the most common causes?

A1: Low conversion rates in reactions involving Methylaminoacetonitrile HCl can stem from several factors. The most critical to investigate are:

  • Presence of Moisture: Methylaminoacetonitrile HCl is sensitive to moisture. Water can hydrolyze the nitrile group or interfere with the desired reaction pathway. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Suboptimal Reaction Temperature: Temperature control is crucial. Some reactions may require gentle heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions. The optimal temperature will depend on the specific reaction.

  • Incorrect Stoichiometry or Base: The molar ratio of reactants is critical. A slight excess of one reactant may be necessary to drive the reaction to completion. Additionally, the choice and amount of base used to neutralize the HCl salt and facilitate the reaction can significantly impact the yield. The base should be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.

  • Impusities in Starting Materials: Impurities in either the Methylaminoacetonitrile HCl or the other reactants can inhibit the reaction or lead to the formation of byproducts.

Q2: What is a common application of Methylaminoacetonitrile HCl, and what are the known challenges?

A2: A primary application of Methylaminoacetonitrile HCl is in the synthesis of heterocyclic compounds, notably as a key intermediate in the production of Tadalafil. A common reaction is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone.

Challenges in the Pictet-Spengler reaction using derivatives of Methylaminoacetonitrile HCl include:

  • Diastereomer Formation: The reaction can produce a mixture of cis- and trans-isomers, which may be difficult to separate and can lower the yield of the desired diastereomer.

  • Harsh Reaction Conditions: Traditionally, this reaction requires strong acids and high temperatures, which can lead to degradation of sensitive substrates.

  • Iminium Ion Electrophilicity: The reaction proceeds via an iminium ion intermediate. If this intermediate is not sufficiently electrophilic, the ring closure step will be slow, resulting in low conversion.

Q3: Can the nitrile group of Methylaminoacetonitrile HCl hydrolyze during the reaction?

A3: Yes, the nitrile group is susceptible to hydrolysis to form a carboxylic acid, especially under acidic or basic conditions with water present.[1][2][3][4][5] This is a common side reaction that can consume the starting material and reduce the yield of the desired product. The reaction is typically slow with water alone but is accelerated by acids or bases.[3]

Troubleshooting Guides

Low Conversion in Pictet-Spengler Reactions

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds. When using Methylaminoacetonitrile HCl or its derivatives, low conversion can be a significant hurdle.

Troubleshooting Workflow for Pictet-Spengler Reactions

pictet_spengler_troubleshooting start Low Conversion in Pictet-Spengler Reaction check_reagents Verify Reagent and Solvent Purity/Anhydrous Conditions start->check_reagents outcome_reagents Conversion Improved? check_reagents->outcome_reagents check_base Optimize Base (Type and Stoichiometry) outcome_base Conversion Improved? check_base->outcome_base check_temp Adjust Reaction Temperature outcome_temp Conversion Improved? check_temp->outcome_temp check_acid Evaluate Acid Catalyst (Type and Concentration) outcome_acid Conversion Improved? check_acid->outcome_acid check_imine Consider N-Acylation to Increase Iminium Ion Electrophilicity outcome_imine Conversion Improved? check_imine->outcome_imine outcome_reagents->check_base No success Reaction Optimized outcome_reagents->success Yes outcome_base->check_temp No outcome_base->success Yes outcome_temp->check_acid No outcome_temp->success Yes outcome_acid->check_imine No outcome_acid->success Yes outcome_imine->success Yes fail Consult Further Literature/Support outcome_imine->fail No

Caption: Troubleshooting workflow for low conversion in Pictet-Spengler reactions.

IssueRecommended ActionRationale
Moisture Contamination Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Water can hydrolyze the nitrile or interfere with the formation of the iminium ion intermediate.
Inappropriate Base Screen different organic or inorganic bases (e.g., triethylamine, diisopropylethylamine, sodium bicarbonate). Ensure at least one equivalent of base is used to neutralize the HCl salt.The base is crucial for liberating the free amine from the hydrochloride salt to allow it to react with the carbonyl compound.
Low Reaction Temperature Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS.The activation energy for the cyclization step may not be met at lower temperatures.
Insufficient Acid Catalysis If using a protic acid catalyst (e.g., trifluoroacetic acid, HCl), ensure it is used in sufficient concentration. For sensitive substrates, consider a Lewis acid catalyst.The acid catalyst is necessary to promote the formation of the electrophilic iminium ion, which is crucial for the ring-closing step.[6][7][8]
Poor Iminium Ion Electrophilicity Consider converting the intermediate imine to an N-acyliminium ion by reacting it with an acylating agent (e.g., chloroacetyl chloride) before cyclization.N-acyliminium ions are more electrophilic and can undergo cyclization under milder conditions with higher yields. This strategy is employed in the synthesis of Tadalafil.[8]
Potential Side Reactions

Understanding potential side reactions is key to diagnosing and rectifying low conversion rates.

side_reactions start Methylaminoacetonitrile HCl + Reactants desired_reaction Desired Reaction Pathway start->desired_reaction hydrolysis Nitrile Hydrolysis start->hydrolysis over_alkylation Over-alkylation of Amine start->over_alkylation decomposition Starting Material Decomposition start->decomposition product Desired Product desired_reaction->product side_product1 Carboxylic Acid/Amide hydrolysis->side_product1 side_product2 Di- or Tri-alkylated Byproducts over_alkylation->side_product2 side_product3 Degradation Products decomposition->side_product3

References

Degradation pathways of Methylaminoacetonitrile hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of Methylaminoacetonitrile hydrochloride under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question Possible Cause(s) Troubleshooting Steps
Why am I not observing any significant degradation of this compound in my acidic solution? The hydrolysis of the nitrile group in aminoacetonitriles can be slow, especially at room temperature and moderately acidic pH.[1]1. Increase Temperature: Heat the reaction mixture under reflux. The hydrolysis of nitriles is typically performed at elevated temperatures.[2] 2. Increase Acid Concentration: Consider using a more concentrated acid (e.g., 1 M HCl) to catalyze the reaction more effectively. 3. Extend Reaction Time: The degradation process may require a longer duration. Monitor the reaction over an extended period (e.g., 24, 48, 72 hours).
I see an unexpected peak in my chromatogram that doesn't correspond to the parent compound or the final carboxylic acid. What could it be? This peak is likely the intermediate amide, N-methylglycinamide. Nitrile hydrolysis is a two-step process, and the intermediate amide can accumulate before it is fully hydrolyzed to the carboxylic acid.[2][3]1. Time-Course Study: Analyze samples at multiple time points to observe the formation and subsequent decrease of the intermediate peak as the final product peak increases. 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the compound in the unexpected peak. The expected mass would correspond to N-methylglycinamide.
My mass balance is poor. The sum of the parent compound and the known degradation products is significantly less than 100%. 1. Formation of Volatile Products: Side reactions could be producing volatile compounds not detected by your primary analytical method (e.g., HPLC-UV). 2. Adsorption to Surfaces: The parent compound or degradation products may be adsorbing to the surfaces of your reaction vessel or analytical vials. 3. Co-elution of Peaks: Impurities or degradation products may be co-eluting with your main peaks in the chromatogram.1. Use of Multiple Detectors: Employ a mass spectrometer (MS) in conjunction with your UV detector to identify any non-UV active compounds. 2. Vessel Material: Use inert materials for your reaction vessels and vials, such as silanized glass. 3. Method Optimization: Adjust the mobile phase composition, gradient, and column chemistry of your HPLC method to improve peak separation. 4. Headspace GC-MS: If volatile byproducts are suspected, analyze the headspace of your sample using Gas Chromatography-Mass Spectrometry (GC-MS).
How can I confirm the identity of the final degradation product, sarcosine (N-methylglycine)? Confirmation requires structural elucidation using spectroscopic methods and comparison with a known standard.1. Co-injection with Standard: Spike your sample with a pure standard of sarcosine. The peak corresponding to the degradation product should increase in area without the appearance of a new peak. 2. LC-MS/MS: Perform tandem mass spectrometry to compare the fragmentation pattern of the degradation product with that of a sarcosine standard. 3. NMR Spectroscopy: Isolate the degradation product using preparative HPLC and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound under acidic conditions?

A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile group.[2][4] This is a two-step process:

  • Methylaminoacetonitrile is first hydrolyzed to an intermediate amide, N-methylglycinamide .

  • The N-methylglycinamide is then further hydrolyzed to the final carboxylic acid, sarcosine (N-methylglycine), and an ammonium salt (e.g., ammonium chloride if HCl is used).[2][3]

Q2: What are the expected major degradation products?

A2: The expected major degradation products are N-methylglycinamide (intermediate) and sarcosine (final product).

Q3: What factors can influence the rate of degradation?

A3: The rate of degradation is primarily influenced by:

  • Temperature: Higher temperatures significantly accelerate the hydrolysis reaction.

  • pH/Acid Concentration: A lower pH (higher acid concentration) generally increases the reaction rate.

  • Solvent: The choice of co-solvents can influence the solubility of the compound and potentially the reaction rate.

Q4: What are the recommended analytical techniques for studying this degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or MS detection is the most common technique for monitoring the degradation and quantifying the parent compound and its degradation products.[5] For structural identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5]

Q5: Is this compound stable at acidic pH?

A5: Based on studies of similar aminoacetonitriles, the compound is expected to be relatively stable at room temperature in acidic solutions (pH 1-6) for shorter durations, with significant degradation occurring only upon heating or over extended periods.[1]

Quantitative Data Summary

pHTemperature (°C)Time (hours)Methylaminoacetonitrile HCl Remaining (%)N-methylglycinamide Formed (%)Sarcosine Formed (%)
1.280010000
1.2804e.g., 85e.g., 12e.g., 3
1.2808e.g., 70e.g., 20e.g., 10
1.28024e.g., 30e.g., 15e.g., 55
4.580010000
4.58024e.g., 60e.g., 25e.g., 15

Experimental Protocols

HPLC Method for Monitoring Degradation
  • Objective: To quantify the remaining this compound and the formation of its degradation products over time.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 98% A, 2% B

    • 2-15 min: Linear gradient to 70% A, 30% B

    • 15-17 min: Linear gradient to 98% A, 2% B

    • 17-20 min: 98% A, 2% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in the desired acidic medium (e.g., 0.1 M HCl).

    • Incubate the solution at the desired temperature.

    • At specified time intervals, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to an appropriate concentration.

    • Inject the sample into the HPLC system.

    • Quantify the peaks based on the peak area relative to a standard curve of the parent compound and, if available, the degradation products.

LC-MS Method for Degradation Product Identification
  • Objective: To identify the molecular weights of the degradation products.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described above, but with an MS-compatible mobile phase (e.g., 0.1% formic acid instead of TFA).

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

  • Procedure:

    • Inject a degraded sample into the LC-MS system.

    • Obtain the mass spectra for the peaks of interest.

    • Compare the observed molecular ions with the theoretical masses of expected degradation products (N-methylglycinamide and sarcosine).

NMR Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of the isolated degradation products.

  • Procedure:

    • Isolate the major degradation product (e.g., sarcosine) using preparative HPLC.

    • Lyophilize the collected fraction to remove the solvent.

    • Dissolve the isolated compound in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with the known spectra of a sarcosine standard to confirm the structure.

Visualizations

G cluster_pathway Degradation Pathway of Methylaminoacetonitrile HCl A Methylaminoacetonitrile (CH₃NHCH₂CN) B N-methylglycinamide (Intermediate) (CH₃NHCH₂CONH₂) A->B + H₂O, H⁺ C Sarcosine (Final Product) (CH₃NHCH₂COOH) B->C + H₂O, H⁺ D Ammonium Ion (NH₄⁺)

Caption: Acidic hydrolysis pathway of Methylaminoacetonitrile.

G cluster_workflow Experimental Workflow for Degradation Study prep 1. Prepare Sample Solution (Methylaminoacetonitrile HCl in Acid) stress 2. Apply Stress Condition (e.g., Heat at 80°C) prep->stress sample 3. Withdraw Aliquots at Different Time Points stress->sample analysis 4. Analyze Samples (HPLC, LC-MS) sample->analysis quantify 5. Quantify Parent & Degradation Products analysis->quantify identify 6. Identify Unknowns (LC-MS, NMR) analysis->identify pathway 7. Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for a forced degradation study.

References

Optimizing reaction conditions for the synthesis of heterocycles from Methylaminoacetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of heterocycles using methylaminoacetonitrile hydrochloride as a starting material.

Frequently Asked Questions (FAQs)

Q1: What types of heterocycles can be synthesized from this compound?

This compound is a versatile building block for the synthesis of various nitrogen-containing heterocycles. Due to its bifunctional nature, containing both a nucleophilic secondary amine and an electrophilic nitrile group, it can participate in a variety of cyclization reactions. Commonly synthesized heterocycles include imidazoles, pyrimidines, and triazoles, among others. The specific heterocycle formed depends on the co-reactants and reaction conditions employed.

Q2: How should I handle the hydrochloride salt of methylaminoacetonitrile in my reaction setup?

The hydrochloride salt form provides stability for storage. However, in most reactions, the methylamino group needs to be in its free base form to act as a nucleophile. Therefore, it is typically necessary to add a base to the reaction mixture to neutralize the hydrogen chloride. The choice of base is crucial and depends on the specific reaction conditions. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The stoichiometry of the base should be carefully controlled, as an excess can lead to side reactions. In some cases, the reaction may proceed with the hydrochloride salt, especially if the reaction is conducted at high temperatures where the free base can be transiently formed.

Q3: What are the common solvents used for reactions with this compound?

The choice of solvent depends on the specific reaction and the solubility of the reactants. Aprotic polar solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used as they can dissolve the hydrochloride salt and other polar reagents. Alcohols like ethanol or isopropanol can also be employed, particularly in reactions where they may also act as a reactant or when using alkoxide bases. It is crucial to use anhydrous solvents in many cases, as the presence of water can lead to hydrolysis of the nitrile group or other unwanted side reactions.[1]

Q4: What are the potential safety hazards associated with this compound?

This compound is a chemical that should be handled with care in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting this problem when working with this compound.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_reagents Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield Observed check_reagents 1. Verify Starting Material Purity start->check_reagents reagent_impure Impure Starting Material? check_reagents->reagent_impure check_conditions 2. Review Reaction Conditions base_issue Incorrect Base/ Stoichiometry? check_conditions->base_issue check_workup 3. Analyze Work-up & Purification extraction_loss Product Loss During Extraction? check_workup->extraction_loss end_node Problem Resolved reagent_impure->check_conditions No purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents Yes purify_reagents->end_node temp_issue Suboptimal Temperature? base_issue->temp_issue No optimize_base Screen Bases/ Adjust Stoichiometry base_issue->optimize_base Yes time_issue Insufficient Reaction Time? temp_issue->time_issue No optimize_temp Vary Temperature temp_issue->optimize_temp Yes time_issue->check_workup No optimize_time Monitor by TLC/ Increase Time time_issue->optimize_time Yes optimize_base->end_node optimize_temp->end_node optimize_time->end_node purification_issue Inefficient Purification? extraction_loss->purification_issue No optimize_extraction Adjust pH/ Use Different Solvent extraction_loss->optimize_extraction Yes optimize_purification Recrystallize/ Chromatography purification_issue->optimize_purification Yes optimize_extraction->end_node optimize_purification->end_node

Caption: A logical workflow for troubleshooting low product yield.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Impure Starting Materials - Verify the purity of this compound and other reactants using techniques like NMR or melting point analysis.- The hydrochloride salt can be hygroscopic; ensure it is dry. Recrystallize if necessary.
Incomplete Deprotonation - Ensure at least one equivalent of a suitable base is used to neutralize the hydrochloride.- Consider using a stronger, non-nucleophilic base if the reaction is sluggish.- The choice of base can be critical; screen different bases (e.g., TEA, DIPEA, K₂CO₃).
Suboptimal Reaction Temperature - If the reaction is slow, consider increasing the temperature. Monitor for decomposition.- For exothermic reactions, initial cooling might be necessary to prevent side reactions.
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Side Reactions - Polymerization: Aminonitriles can be prone to polymerization, especially at high temperatures or in the presence of strong bases. Consider adding the aminonitrile slowly to the reaction mixture or using milder reaction conditions.- Hydrolysis: Ensure anhydrous conditions if the nitrile group is susceptible to hydrolysis.
Product Loss During Work-up - The basicity of the heterocyclic product can lead to its loss in acidic aqueous layers during extraction. Carefully adjust the pH of the aqueous phase to ensure the product is in its neutral form before extracting with an organic solvent.- The product may have some water solubility. If so, saturate the aqueous layer with brine (saturated NaCl solution) to reduce the solubility of the organic product.
Issue 2: Formation of Multiple Products or Impurities

The formation of multiple products or significant impurities can complicate purification and reduce the yield of the desired heterocycle.

Troubleshooting Workflow for Impurity Formation

ImpurityTroubleshooting cluster_identification Impurity Identification cluster_modification Condition Modification start Multiple Products/ Impurities Observed identify_impurities 1. Characterize Impurities (LC-MS, NMR) start->identify_impurities starting_material Unreacted Starting Material? identify_impurities->starting_material isomer Isomeric Product? identify_impurities->isomer side_product Side Reaction Product? identify_impurities->side_product check_side_reactions 2. Postulate Side Reaction Pathways modify_conditions 3. Modify Reaction Conditions check_side_reactions->modify_conditions lower_temp Lower Reaction Temperature modify_conditions->lower_temp change_catalyst Change Catalyst/ Reagent modify_conditions->change_catalyst adjust_stoichiometry Adjust Reactant Stoichiometry modify_conditions->adjust_stoichiometry end_node Problem Resolved starting_material->check_side_reactions No starting_material->modify_conditions Yes isomer->check_side_reactions No isomer->modify_conditions Yes side_product->check_side_reactions No side_product->modify_conditions Yes lower_temp->end_node change_catalyst->end_node adjust_stoichiometry->end_node

Caption: A logical workflow for troubleshooting the formation of multiple products or impurities.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Lack of Regioselectivity - In reactions where multiple cyclization pathways are possible, the regioselectivity can be influenced by temperature, solvent, and catalyst. Systematically vary these parameters to favor the desired isomer.- The order of addition of reagents can also impact selectivity.
Decomposition of Reactants or Products - High temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period.- The desired product may be unstable under the reaction or work-up conditions. Consider a milder work-up procedure.
Competing Side Reactions - Dimerization/Polymerization: As mentioned previously, aminonitriles can self-react. Use dilute conditions or slow addition of the aminonitrile to minimize this.- Reaction with Solvent: Ensure the solvent is inert under the reaction conditions. For example, in the presence of a strong base, protic solvents may be deprotonated and participate in the reaction.
Oxidation - If the reaction is sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following are representative, generalized protocols for the synthesis of common heterocycles. Note: These protocols are illustrative and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for the Synthesis of a Substituted Imidazole

This protocol describes a potential pathway for the synthesis of a 1,5-disubstituted imidazole derivative.

Reaction Scheme: Methylaminoacetonitrile + Aldehyde + Isocyanide -> Dihydropyrazine -> Imidazole

Experimental Workflow

ImidazoleSynthesis start Start dissolve Dissolve Methylaminoacetonitrile HCl and Aldehyde in Solvent start->dissolve add_base Add Base (e.g., TEA) and stir dissolve->add_base add_isocyanide Add Isocyanide dropwise add_base->add_isocyanide heat Heat reaction mixture (e.g., 80 °C) add_isocyanide->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up monitor->workup purify Purify by Column Chromatography workup->purify end_node End purify->end_node

Caption: A general experimental workflow for the synthesis of a substituted imidazole.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired aldehyde (1.0 eq), and a suitable solvent (e.g., methanol or acetonitrile).

  • Add a base such as triethylamine (1.1 eq) to the mixture and stir for 10-15 minutes at room temperature.

  • Add the isocyanide reagent (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (or a specified temperature) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired imidazole derivative.

Protocol 2: General Procedure for the Synthesis of a Substituted Pyrimidine

This protocol outlines a potential route for the synthesis of a 2,4-disubstituted pyrimidine.

Reaction Scheme: Methylaminoacetonitrile + β-Diketone/β-Ketoester -> Pyrimidine

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), a β-dicarbonyl compound (e.g., acetylacetone, 1.0 eq), and a base such as sodium ethoxide (2.0 eq) in a solvent like ethanol.

  • Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 100-120 °C) for the required time.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrimidine.

Data Presentation

Table 1: Effect of Reaction Conditions on Imidazole Synthesis Yield

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1TEA (1.1)Methanol651265
2DIPEA (1.1)Methanol651272
3K₂CO₃ (1.5)DMF801058
4TEA (1.1)Acetonitrile801275
5DIPEA (1.1)Acetonitrile801081

Note: The data in this table is illustrative and represents typical trends that may be observed. Actual yields will vary depending on the specific substrates used.

References

Technical Support Center: Purification of Crude Methylaminoacetonitrile Hydrochloride by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methylaminoacetonitrile hydrochloride (MAAN-HCl) using column chromatography.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of MAAN-HCl and other polar amine hydrochlorides.

Problem Potential Cause Recommended Solution
Compound does not move from the origin (Rf = 0) 1. Solvent system is not polar enough: The eluent cannot effectively displace the polar MAAN-HCl from the silica gel.[1][2] 2. Strong interaction with silica: The amine hydrochloride is strongly adsorbed onto the acidic silica surface.[3]1. Increase solvent polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane). A common starting point for polar compounds is 5% MeOH in DCM.[2] 2. Use a solvent system with a basic modifier: Add a small amount of triethylamine (TEA) (0.1-2%) or a solution of ammonia in methanol to the eluent to neutralize the acidic sites on the silica gel and reduce strong ionic interactions.[3][4]
Compound streaks or "tails" down the column 1. Acid-base interaction: The equilibrium between the free amine and its protonated form on the acidic silica gel can cause tailing.[4] 2. Column overload: Too much sample has been loaded onto the column for its size.1. Add a basic modifier: Incorporating a competing base like triethylamine (TEA) or using a solvent system such as 10% ammonia in methanol/dichloromethane can significantly improve peak shape.[2][3][4] 2. Reduce the amount of sample loaded: A general guideline is to use a silica-to-crude-compound weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.[5]
No compound is recovered from the column 1. Decomposition on silica gel: The compound may be unstable on the acidic stationary phase.[3] 2. Elution with the solvent front: If the initial solvent system is too polar, the compound may elute very quickly in the first fractions. 3. Compound is too dilute to detect: The collected fractions may contain the compound at a concentration below the detection limit of the analytical method (e.g., TLC).1. Test for stability: Before running a column, spot the compound on a TLC plate, let it sit for a few hours, and then elute to see if any degradation has occurred. 2. Use a less polar starting solvent: Begin with a solvent system that gives the compound an Rf of ~0.1.[5] 3. Concentrate fractions: Combine and concentrate the fractions where the compound is expected to elute and re-analyze.
Poor separation of MAAN-HCl from impurities 1. Inappropriate solvent system: The chosen eluent may not provide sufficient selectivity between the desired compound and impurities. 2. Improperly packed column: Channels or cracks in the silica bed can lead to poor separation.[6]1. Optimize the solvent system using TLC: Test various solvent combinations to find one that gives good separation of spots on a TLC plate. Aim for an Rf of 0.2-0.4 for the target compound.[7] 2. Repack the column: Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles or cracks.[6]
Crude sample is not soluble in the eluting solvent 1. High polarity of the crude material: The salt form of the amine is often highly polar and may not dissolve well in less polar organic solvents.1. Use the "dry loading" technique: Dissolve the crude mixture in a solvent in which it is soluble (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for polar compounds like MAAN-HCl is a mixture of a relatively non-polar solvent and a polar solvent, such as dichloromethane (DCM) and methanol (MeOH).[9] You can begin with a low percentage of methanol (e.g., 2-5%) in DCM and gradually increase the polarity.[2] It is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to prevent peak tailing.[2][3]

Q2: How do I choose the right column size for my purification?

The amount of silica gel needed depends on the difficulty of the separation. A general rule of thumb is to use a weight ratio of silica gel to crude compound of 30:1 for simple separations and up to 100:1 for more challenging ones.[5]

Q3: My compound is an amine hydrochloride salt. Do I need to neutralize it before column chromatography?

It is generally not necessary to neutralize the amine hydrochloride before chromatography if you use a mobile phase containing a basic additive like triethylamine or ammonia.[4] These additives will create a basic environment on the column, effectively neutralizing the hydrochloride salt in situ and allowing the free amine to chromatograph more effectively.[4]

Q4: Can MAAN-HCl decompose on a standard silica gel column?

While nitriles are generally stable on silica gel, the amine functionality can be sensitive to the acidic nature of silica, potentially leading to degradation or irreversible adsorption.[3][10] It is advisable to perform a preliminary stability test on a TLC plate. If decomposition is observed, consider deactivating the silica gel with a base or using an alternative stationary phase like alumina or amine-functionalized silica.[11]

Q5: What is "dry loading" and when should I use it?

Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[5] This method is particularly useful when the sample is not very soluble in the initial, less polar eluent used for the chromatography.[8] It helps to ensure that the sample is applied to the column in a narrow band, which can improve separation.[5]

Experimental Protocols

General Protocol for Purification of MAAN-HCl by Flash Column Chromatography

This is a representative protocol and may require optimization based on the specific impurities present in the crude material.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude MAAN-HCl in methanol.

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems. A good starting point is 5% methanol in dichloromethane with 0.5% triethylamine.[2]

    • Adjust the solvent ratio to obtain an Rf value of approximately 0.2-0.4 for the MAAN-HCl spot.[7]

  • Column Preparation:

    • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a thin layer of sand over the plug.[5]

    • Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in the initial, less polar eluting solvent.

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.[5]

    • Add a protective layer of sand on top of the silica bed.[5]

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude MAAN-HCl (e.g., 1g) in a suitable solvent like methanol.

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.[5]

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude material adsorbed on silica gel.[5]

    • Carefully add this powder to the top of the packed column.

    • Add a small layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using compressed air or a pump) to achieve a flow rate of about 2 inches per minute.[5]

    • Begin collecting fractions immediately. The size of the fractions will depend on the column size.

    • Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar compounds.[8]

  • Product Isolation:

    • Combine the fractions that contain the pure MAAN-HCl (as determined by TLC).

    • Remove the solvent by rotary evaporation to obtain the purified product.

Data Presentation

Suggested Solvent Systems for TLC Analysis
Solvent System Ratio (v/v/v) Typical Application
Dichloromethane / Methanol / Triethylamine95 : 5 : 0.5Good starting point for polar amines.[2]
Ethyl Acetate / Hexane / Triethylamine80 : 20 : 1For less polar amine impurities.
Dichloromethane / 7N Ammonia in Methanol90 : 10For strongly basic compounds that show significant tailing.[2]
n-Butanol / Acetic Acid / Water4 : 1 : 1Classic system for amino acids and their derivatives, though less common for flash chromatography.[12]

Note: The optimal ratio will vary depending on the specific impurities.

Column Loading Capacity Guidelines
Separation Difficulty (ΔRf) Silica to Compound Ratio (w/w)
Easy (ΔRf > 0.2)20:1 to 40:1
Moderate (0.1 < ΔRf < 0.2)40:1 to 100:1
Difficult (ΔRf < 0.1)> 100:1

Data adapted from general column chromatography principles.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC TLC Analysis & Solvent System Selection Pack Column Packing TLC->Pack Optimized Eluent Load Sample Loading (Dry Method) Pack->Load Elute Elution & Fraction Collection Load->Elute Monitor TLC Monitoring of Fractions Elute->Monitor Collect Fractions Monitor->Elute Adjust Gradient (if needed) Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap Solvent Evaporation Combine->Evap Product Purified MAAN-HCl Evap->Product

Caption: Experimental workflow for the purification of MAAN-HCl.

troubleshooting_logic Start Problem Observed (e.g., Peak Tailing) CheckSolvent Is a basic modifier (e.g., TEA) present? Start->CheckSolvent AddModifier Add 0.1-1% TEA or NH3/MeOH to the eluent CheckSolvent->AddModifier No CheckLoading Is the column overloaded? CheckSolvent->CheckLoading Yes Resolved Problem Resolved AddModifier->Resolved ReduceLoad Decrease sample amount (Increase Silica:Sample ratio) CheckLoading->ReduceLoad Yes CheckStationaryPhase Is the compound stable on silica? CheckLoading->CheckStationaryPhase No ReduceLoad->Resolved AltPhase Consider alternative stationary phase (Alumina, Amine-Silica) CheckStationaryPhase->AltPhase No CheckStationaryPhase->Resolved Yes AltPhase->Resolved

Caption: Troubleshooting logic for peak tailing in amine purification.

References

Managing exothermic reactions during the synthesis of Methylaminoacetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing the exothermic reactions during the synthesis of Methylaminoacetonitrile hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Managing Exothermic Events

Unexpected temperature increases during the synthesis of this compound can lead to side reactions, reduced yield, and safety hazards. This guide provides a systematic approach to troubleshooting exothermic events.

Observation Potential Cause Immediate Action Preventative Measure
Rapid temperature rise during HCl addition Addition rate of hydrochloric acid is too fast.1. Immediately stop the addition of hydrochloric acid. 2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath). 3. Vigorously stir the reaction mixture to ensure uniform heat dissipation.1. Use a dropping funnel or a syringe pump for a slow, controlled addition of hydrochloric acid. 2. Ensure the reaction vessel is adequately immersed in a pre-cooled and efficient cooling bath.
Localized "hot spots" in the reactor Inadequate stirring.1. Increase the stirring speed to improve mixing and heat transfer.1. Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures. 2. Ensure the stirrer is positioned centrally in the reactor.
Cooling bath temperature increases significantly Insufficient cooling capacity for the scale of the reaction.1. Add more coolant to the bath. 2. If the temperature continues to rise, prepare a secondary, colder cooling bath for emergency quenching.1. Calculate the expected heat of reaction and ensure the cooling system can handle the thermal load. 2. For larger scale reactions, consider using a cryostat or a chiller with automated temperature control.
Reaction temperature does not decrease after stopping reagent addition A runaway reaction may be occurring.1. Emergency Stop: If the temperature continues to rise uncontrollably, quench the reaction by adding a pre-cooled, inert solvent. 2. Alert safety personnel and evacuate the immediate area if necessary.1. Conduct a thorough risk assessment before performing the synthesis. 2. Perform the reaction on a smaller scale initially to understand its exothermic profile. 3. Never leave an exothermic reaction unattended.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps where an exothermic reaction is most likely to occur during the synthesis of this compound?

A1: There are two primary stages where significant heat evolution can be expected:

  • Formation of Methylaminoacetonitrile: The initial reaction between methylamine hydrochloride, formaldehyde, and a cyanide source is exothermic. Precise temperature control, typically at or below 0°C, is crucial during the addition of the cyanide solution.[1]

  • Acidification to form the Hydrochloride Salt: The neutralization of methylaminoacetonitrile with hydrochloric acid is a highly exothermic acid-base reaction. The temperature should be carefully controlled, for instance, by maintaining it between 5-10°C during the addition of hydrochloric acid.[1]

Q2: What is the recommended rate of addition for the hydrochloric acid solution?

A2: The hydrochloric acid solution should be added dropwise, with careful monitoring of the internal reaction temperature.[1] The addition rate should be adjusted to ensure the temperature does not exceed the desired range (e.g., 5-10°C).[1] For larger scale reactions, using a syringe pump to ensure a slow and constant addition rate is recommended.

Q3: What type of cooling bath is most effective for this synthesis?

A3: The choice of cooling bath depends on the target temperature. For maintaining temperatures around 0°C, an ice-water bath is suitable. For temperatures below 0°C, a mixture of dry ice and a solvent like acetone or isopropanol is recommended. For precise and stable temperature control, especially on a larger scale, a cryostat is the ideal choice.

Q4: Can I use a different acid to form the hydrochloride salt?

A4: While other acids can protonate the amine, the use of hydrochloric acid (often as a solution in a solvent like ethanol or methanol) is specifically required to form the hydrochloride salt.[1][2] Using a different acid will result in a different salt with different physical and chemical properties.

Q5: What are the signs of a runaway reaction, and what should I do?

A5: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure.[3] Signs include a sudden and accelerating temperature rise even after stopping the addition of reagents, vigorous boiling or fuming, and changes in the color or viscosity of the reaction mixture. In the event of a suspected runaway reaction, execute your pre-planned emergency shutdown procedure, which may include quenching the reaction with a cold, inert solvent and alerting safety personnel.[3][4]

Experimental Protocols

Synthesis of Methylaminoacetonitrile
  • In a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add methylamine hydrochloride (67.5g), 30% formaldehyde solution (120g), and 3-mercaptopropionic acid (4.9g).[1]

  • Stir the mixture for 30 minutes and then cool the flask to below 0°C using a dry ice/acetone bath.[1]

  • Slowly add a 30% aqueous solution of sodium cyanide (163g) dropwise via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature is maintained at 0°C.[1]

  • After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes.[1]

  • Allow the mixture to stand for 30 minutes, after which two layers will form. Separate the upper organic layer containing the methylaminoacetonitrile.[1]

Synthesis of this compound
  • In a separate four-necked flask, place the previously prepared methylaminoacetonitrile (50g) and anhydrous ethanol (50g).[1]

  • Cool the mixture to below 10°C in an ice-salt bath.[1]

  • Slowly add a solution of hydrochloric acid in ethanol dropwise, while vigorously stirring and monitoring the pH.[1]

  • Maintain the reaction temperature between 5-10°C during the addition.[1]

  • Continue adding the acidic solution until the pH of the mixture is between 1 and 2.[1]

  • Once the addition is complete, slowly warm the mixture to 80°C and hold it at this temperature for 30 minutes.[1]

  • Cool the mixture to 0-5°C and hold for 30 minutes to allow for crystallization.[1]

  • Filter the resulting solid, wash with cold anhydrous ethanol, and dry to obtain the final product.[1]

Quantitative Data Summary

ParameterStep 1: Methylaminoacetonitrile SynthesisStep 2: Hydrochloride Salt Formation
Reactant Methylamine HydrochlorideMethylaminoacetonitrile
Reagent 30% Sodium Cyanide SolutionHydrochloric Acid in Ethanol
Temperature Control 0°C5-10°C (during addition)
Addition Time 2-3 hoursNot specified, but dropwise
Post-reaction Stirring 30 minutes at 0°CNot applicable
Final pH Not applicable1-2
Heating Step Not applicable80°C for 30 minutes
Crystallization Temp. Not applicable0-5°C

Process Diagrams

Exotherm_Troubleshooting start Exothermic Event Occurs check_temp Is temperature rising rapidly? start->check_temp stop_addition Stop Reagent Addition check_temp->stop_addition Yes check_stirring Is stirring adequate? check_temp->check_stirring No increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling increase_cooling->check_stirring increase_stirring Increase Stirring Speed check_stirring->increase_stirring No monitor_temp Monitor Temperature check_stirring->monitor_temp Yes increase_stirring->monitor_temp temp_stable Is temperature stable or decreasing? monitor_temp->temp_stable resume_slowly Resume addition at a slower rate temp_stable->resume_slowly Yes runaway Runaway Reaction Suspected temp_stable->runaway No emergency_stop Execute Emergency Stop Procedure (Quench Reaction) runaway->emergency_stop

References

Technical Support Center: Methylaminoacetonitrile Hydrochloride (MAAN-HCl) Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylaminoacetonitrile hydrochloride (MAAN-HCl). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with MAAN-HCl in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

This compound, as an aminonitrile compound, is susceptible to degradation in aqueous solutions, primarily through hydrolysis of the nitrile group. The stability can be significantly influenced by the pH, temperature, and presence of oxidative agents in the solution.

Q2: What is the likely degradation pathway for MAAN-HCl in an aqueous solution?

The nitrile group (-C≡N) in MAAN-HCl is prone to hydrolysis. Under acidic or basic conditions, the nitrile can hydrolyze first to an amide intermediate (2-(methylamino)acetamide) and subsequently to a carboxylic acid (sarcosine or N-methylglycine), releasing ammonia.[1][2][3][4][5] The rate and favorability of each step can depend on the specific conditions.

  • Acidic Hydrolysis: Under acidic conditions, the nitrile is heated with a dilute acid (e.g., HCl). The final products are typically the carboxylic acid (sarcosine) and an ammonium salt (ammonium chloride).[1]

  • Alkaline Hydrolysis: When heated with an alkali solution (e.g., NaOH), the nitrile hydrolyzes to the salt of the carboxylic acid (e.g., sodium sarcosinate) and ammonia gas is evolved.[1]

Q3: How does pH affect the stability of MAAN-HCl solutions?

The rate of hydrolysis of the nitrile group is catalyzed by both acid and base.[1][2][3] Therefore, significant degradation can be expected at both low and high pH values, especially when heated. The stability of MAAN-HCl is expected to be optimal in a neutral or slightly acidic pH range, though this needs to be experimentally determined.

Q4: What is the impact of temperature on the stability of MAAN-HCl solutions?

As with most chemical reactions, the rate of degradation of MAAN-HCl will increase with temperature. Elevated temperatures will accelerate the hydrolysis of the nitrile group.[6][7] Therefore, for short-term storage of aqueous solutions, refrigeration is recommended. For long-term storage, preparing fresh solutions is the best practice.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with MAAN-HCl.

Problem Possible Cause Recommended Solution
Loss of compound potency over a short period in solution. The solution pH may be too acidic or too basic, accelerating hydrolysis. The solution may have been stored at an elevated temperature.Prepare fresh solutions before use. If storage is necessary, buffer the solution to a near-neutral pH and store at 2-8°C. Conduct a small-scale time-course study to determine the acceptable storage duration under your specific conditions.
Appearance of unexpected peaks in my HPLC chromatogram. These are likely degradation products. The primary degradation products from hydrolysis would be the corresponding amide and carboxylic acid.Use a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[8][9][10][11][12] Mass spectrometry (LC-MS) can be used to identify the mass of the unknown peaks and help elucidate their structures.
Inconsistent results between experimental repeats. This could be due to variations in solution preparation, storage time, or temperature before use.Standardize your protocol for solution preparation, including the source and quality of the water. Ensure a consistent time between solution preparation and use, and control the temperature at which solutions are handled and stored.
Precipitate formation in the aqueous solution. This could be due to solubility issues, especially if the buffer concentration is high or if the temperature is lowered. It could also be a less soluble degradation product.Ensure the concentration of MAAN-HCl is within its solubility limit in the chosen solvent system. If a precipitate forms upon cooling, try preparing a more dilute solution or gently warming the solution before use (while being mindful of potential degradation). Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[13][14][15][16][17][18] Here are exemplary protocols for investigating the stability of MAAN-HCl.

Objective: To identify the potential degradation products of MAAN-HCl under various stress conditions and to develop a stability-indicating HPLC method.

1. Preparation of Stock Solution: Prepare a stock solution of MAAN-HCl in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Keep the stock solution (in solid and/or solution form) in an oven at 60°C for 24 hours.

    • At various time points, withdraw a sample and prepare for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze the samples at appropriate time intervals.

3. Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection would be appropriate.[8][9]

Data Presentation

The following tables illustrate how to present data from a hypothetical forced degradation study on MAAN-HCl.

Table 1: Summary of Forced Degradation Results for MAAN-HCl

Stress ConditionTime (hours)MAAN-HCl Assay (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl, 60°C2485.210.5 (Amide)4.1 (Carboxylic Acid)
0.1 M NaOH, 60°C2479.88.9 (Amide)11.2 (Carboxylic Acid)
3% H₂O₂, RT2498.1Not DetectedNot Detected
60°C2499.5Not DetectedNot Detected
Photolytic2499.8Not DetectedNot Detected

Table 2: pH-Rate Profile for MAAN-HCl Hydrolysis at 60°C

pHRate Constant (k) (hour⁻¹)Half-life (t½) (hours)
2.00.0065106.6
4.00.0012577.6
6.00.00051386.3
8.00.0028247.6
10.00.009176.2

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of MAAN-HCl.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare MAAN-HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid thermal Thermal (60°C) stock->thermal hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxid->hplc thermal->hplc data Data Analysis & Interpretation hplc->data

Forced Degradation Experimental Workflow.

degradation_pathway MAAN Methylaminoacetonitrile (MAAN-HCl) Amide 2-(methylamino)acetamide (Amide Intermediate) MAAN->Amide Hydrolysis (H+ or OH-) Acid Sarcosine (Carboxylic Acid) Amide->Acid Hydrolysis (H+ or OH-)

Hypothesized Hydrolysis Pathway of MAAN-HCl.

troubleshooting_logic start Inconsistent Results? cause1 Solution Age/Temp Variable? start->cause1 Yes cause2 Analytical Method Not Specific? start->cause2 No solution1 Standardize Solution Prep & Storage cause1->solution1 solution2 Develop/Validate Stability-Indicating Method cause2->solution2

Troubleshooting Logic for Inconsistent Data.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methylaminoacetonitrile Hydrochloride and Aminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient and high-yield production of target molecules. Among these, aminonitriles serve as versatile intermediates. This guide provides a detailed comparison of two such precursors: Methylaminoacetonitrile hydrochloride and Aminoacetonitrile hydrochloride. The comparison focuses on their synthesis, highlighting key performance indicators based on available experimental data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their handling and application in synthesis.

PropertyThis compoundAminoacetonitrile Hydrochloride
Molecular Formula C₃H₇ClN₂[1]C₂H₅ClN₂[2]
Molecular Weight 106.55 g/mol [1]92.53 g/mol [2]
Melting Point 103-106 °C[3]-
Appearance -White to Off-White Solid
CAS Number 25808-30-4[1]6011-14-9[2]

Synthesis via Strecker Reaction

The most common method for synthesizing both Methylaminoacetonitrile and Aminoacetonitrile is the Strecker synthesis. This one-pot reaction involves an aldehyde (formaldehyde), an amine (methylamine or ammonia), and a cyanide source. The resulting aminonitrile is then treated with hydrochloric acid to yield the hydrochloride salt.

Strecker_Synthesis

Comparative Synthesis Data
ParameterThis compoundAminoacetonitrile Hydrochloride
Precursor Amine Methylamine HydrochlorideAmmonium Chloride
Reported Molar Yield (Aminonitrile) >70%>70%
Reported Yield (Hydrochlorination) >90%>90%
Overall Reported Yield >75%-
Reported Purity >98.5%High (not specified quantitatively)

It is important to note that these values are derived from different sources and may not be directly comparable due to variations in reaction scale, purification methods, and analytical techniques.

Experimental Protocols

Below are representative experimental protocols for the synthesis of both compounds, adapted from patent literature.

Synthesis of this compound

This two-step process involves the formation of methylaminoacetonitrile followed by its conversion to the hydrochloride salt.

Methylaminoacetonitrile_Synthesis

Step 1: Preparation of Methylaminoacetonitrile

  • In a reaction vessel, charge methylamine hydrochloride, 30% formaldehyde, and 3-thiopropanoic acid.

  • Stir the mixture for 30 minutes and then cool to below 0°C.

  • Slowly add a 30% aqueous solution of sodium cyanide, maintaining the temperature at 0°C over 2-3 hours.

  • After the addition is complete, continue the reaction for an additional 0.5-1 hour below 0°C.

  • Allow the mixture to stand and separate the upper layer containing methylaminoacetonitrile.

Step 2: Preparation of this compound

  • To a four-necked flask, add 50g of ethanol and 50g of methylaminoacetonitrile.

  • Cool the mixture to below 10°C and slowly add ethanolic hydrochloric acid while stirring, maintaining the temperature between 5-10°C.

  • Monitor the pH and stop the addition when the pH reaches 1-2.

  • Slowly warm the mixture to 80°C and hold for 30 minutes.

  • Cool the mixture to 0-5°C and hold for another 30 minutes.

  • Filter the product, wash with cold ethanol, and dry to obtain this compound. A yield of over 70% with a purity of over 98.5% has been reported for this process.

Synthesis of Aminoacetonitrile Hydrochloride

This protocol also follows a two-step synthesis pathway.

Aminoacetonitrile_Synthesis

Step 1: Preparation of Aminoacetonitrile

  • In a reactor, add ammonium chloride, 37% formaldehyde, and water.

  • After stirring, cool the mixture to below 0°C.

  • Begin to add a 40% sodium cyanide solution. When approximately half of the sodium cyanide solution has been added, start the simultaneous addition of acetic acid.

  • After the additions are complete, continue the reaction for 1-2 hours below 0°C.

  • Filter and centrifuge the mixture to obtain aminoacetonitrile. A reaction molar yield of over 70% has been reported.

Step 2: Preparation of Aminoacetonitrile Hydrochloride

  • Mix the aminoacetonitrile from Step 1 with a methanolic hydrogen chloride solution (30-50 wt% HCl, water content ≤ 1%).

  • React the mixture at 45-50°C for 1-2 hours.

  • Cool the solution to below 5°C.

  • Filter and centrifuge to obtain aminoacetonitrile hydrochloride. The salification step is reported to have a yield of over 90%.

Application in Synthesis: A Case Study of Tadalafil

This compound is a key intermediate in the synthesis of Tadalafil, a medication used to treat erectile dysfunction. The synthesis involves a multi-step process where the aminonitrile is a crucial building block. One patented "one-pot" method for preparing Tadalafil, which utilizes an intermediate derived from D-tryptophan methyl ester hydrochloride and piperonal, reports an overall yield of over 80%. In a specific example, the process yielded 93.5% of Tadalafil with a purity of 99.7%.

Discussion and Conclusion

Both this compound and Aminoacetonitrile hydrochloride are valuable intermediates in organic synthesis, with the Strecker reaction being a primary route for their production. Based on the available patent data, both syntheses can achieve high yields and purity.

  • This compound synthesis is reported with an overall yield of over 75% and a final product purity of over 98.5%. The use of a catalyst like 3-thiopropanoic acid is noted in some procedures.

  • Aminoacetonitrile hydrochloride synthesis is described in a two-step process where the initial aminonitrile formation has a molar yield exceeding 70%, and the subsequent hydrochlorination step has a yield of over 90%.

The choice between these two reagents will ultimately depend on the specific requirements of the target molecule. For instance, the synthesis of N-substituted compounds like Tadalafil necessitates the use of this compound.

It is critical to emphasize that the lack of direct comparative studies necessitates careful evaluation of the available literature when selecting a synthetic route. The data presented here is intended to provide a guide based on reported experimental results from various sources. For process optimization and scale-up, further in-house experimental validation is strongly recommended.

References

Alternative reagents to Methylaminoacetonitrile hydrochloride for tadalafil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, has traditionally relied on a well-established pathway involving the Pictet-Spengler reaction followed by cyclization using reagents such as chloroacetyl chloride and methylamine, or their precursor, Methylaminoacetonitrile hydrochloride. However, the quest for safer, more efficient, and environmentally benign synthetic routes has led to the exploration of several alternative reagents and methodologies. This guide provides an objective comparison of these alternatives, supported by available experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Executive Summary

This guide evaluates two primary alternatives to the conventional chloroacetyl chloride/methylamine cyclization step in tadalafil synthesis:

  • Sarcosine Ethyl Ester Hydrochloride with DCC/HOBt: This method offers a streamlined, two-step process that avoids the use of toxic chloroacetyl chloride.

  • Dimethyl Carbonate and Ionic Liquids: This "green chemistry" approach utilizes safer solvents and reagents, potentially reducing the environmental impact and improving process safety.

A third, less detailed alternative involving a secondary amine and catalytic hydrogenation is also discussed as a potential pathway for further investigation.

Comparison of Synthetic Pathways

The following table summarizes the key quantitative data and qualitative aspects of the traditional and alternative synthetic routes for tadalafil.

ParameterTraditional Method (Chloroacetyl Chloride/Methylamine)Alternative 1: Sarcosine Ethyl Ester HydrochlorideAlternative 2: Dimethyl Carbonate & Ionic Liquids
Key Reagents D-Tryptophan methyl ester, Piperonal, Chloroacetyl chloride, MethylamineD-Tryptophan, Piperonal, Sarcosine ethyl ester hydrochloride, DCC, HOBtD-Tryptophan methyl ester, Piperonal, Dimethyl Carbonate, Ionic Liquid (e.g., [C4dmim][NTf2])
Overall Yield Variable, often requiring multiple steps and purification85% (final crystallization step)[1]Reported as an "improved synthesis," specific overall yield not detailed in the abstract[2][3]
Purity High purity achievable, but may require column chromatography>98% (chiral HPLC purity for intermediate)[1]High purity suggested by the "improved" nature of the synthesis
Key Advantages Well-established and widely documentedAvoids toxic chloroacetyl chloride[1], Reduces the need for column chromatography[1]Utilizes safer, "greener" solvents and reagents[2][3], Reduced number of synthetic steps[3]
Key Disadvantages Use of toxic and corrosive chloroacetyl chloride, Potentially longer reaction times and more complex workup[4]Use of DCC as a coupling agent can lead to dicyclohexylurea (DCU) byproduct, which needs to be removed.The cost and availability of specific ionic liquids may be a consideration.
Reaction Steps Typically a multi-step process involving Pictet-Spengler, chloroacetylation, and cyclization.[4]A two-step synthesis featuring a Pictet-Spengler type reaction and a DCC/HOBt-mediated double amidation.[1]A streamlined process where acetylation and amination are carried out stepwise in a single reactor.[2]

Experimental Protocols

Traditional Synthesis: Chloroacetylation and Methylamine Cyclization

A common traditional route involves the following key steps after the initial Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal to form the tetrahydro-β-carboline intermediate:

  • Chloroacetylation: The tetrahydro-β-carboline intermediate is reacted with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like dichloromethane. The reaction is typically carried out at a low temperature (0-5 °C).[4]

  • Cyclization with Methylamine: The resulting chloroacetylated intermediate is then treated with an aqueous solution of methylamine in a solvent such as methanol. The reaction mixture is heated to facilitate the cyclization, yielding tadalafil.[4]

Alternative 1: Sarcosine Ethyl Ester Hydrochloride with DCC/HOBt

This alternative two-step synthesis proceeds as follows:

  • Pictet-Spengler Reaction: D-tryptophan is reacted with piperonal to form the key tetrahydro-β-carboline intermediate. This reaction can result in a mixture of diastereomers.[1]

  • DCC/HOBt Mediated Double Amidation: The intermediate is then subjected to amidation conditions using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in the presence of sarcosine ethyl ester hydrochloride and a base like triethylamine. This step leads to the formation of the diketopiperazine ring of tadalafil. The crude product can be purified by crystallization to afford optically pure tadalafil.[1]

Alternative 2: Dimethyl Carbonate and Ionic Liquids

This improved synthesis focuses on greener reaction conditions:

  • Diastereoselective Pictet-Spengler Reaction: Dimethyl carbonate is used as a safer alternative solvent to nitromethane or acetonitrile for the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal.[2]

  • Stepwise Acetylation and Amination in Ionic Liquid: The subsequent acetylation and amination steps to form the diketopiperazine ring are carried out stepwise in a single reactor using an ionic liquid, such as 1-butyl-3,5-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([C4dmim][NTf2]), as the solvent.[2]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the different synthetic strategies, the following diagrams are provided.

Tadalafil_Synthesis_Pathways cluster_0 Starting Materials cluster_1 Core Intermediate Formation cluster_2 Cyclization to Tadalafil cluster_2a Traditional Route cluster_2b Alternative 1 cluster_2c Alternative 2 D_Tryptophan D-Tryptophan or Ester Pictet_Spengler Pictet-Spengler Reaction D_Tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler THBC Tetrahydro-β-carboline Intermediate Pictet_Spengler->THBC Chloroacetylation 1. Chloroacetylation (Chloroacetyl chloride) THBC->Chloroacetylation DCC_HOBt DCC/HOBt Amidation (Sarcosine ethyl ester HCl) THBC->DCC_HOBt Ionic_Liquid_Cyclization Stepwise Acetylation/Amination (in Ionic Liquid) THBC->Ionic_Liquid_Cyclization Methylamine_Cyclization 2. Cyclization (Methylamine) Chloroacetylation->Methylamine_Cyclization Tadalafil_Trad Tadalafil Methylamine_Cyclization->Tadalafil_Trad Tadalafil_Alt1 Tadalafil DCC_HOBt->Tadalafil_Alt1 Tadalafil_Alt2 Tadalafil Ionic_Liquid_Cyclization->Tadalafil_Alt2 Reagent_Selection_Logic cluster_considerations Key Considerations cluster_reagents Reagent Choice for Cyclization Start Tadalafil Synthesis Goal Safety Safety & Toxicity Start->Safety Efficiency Yield & Purity Start->Efficiency Green_Chem Environmental Impact Start->Green_Chem Cost Reagent Cost Start->Cost Traditional Methylaminoacetonitrile HCl (or Chloroacetyl chloride/Methylamine) Safety->Traditional High Toxicity Concern Alternative1 Sarcosine Ethyl Ester HCl (with DCC/HOBt) Safety->Alternative1 Avoids Toxic Reagents Alternative2 Reagents for Ionic Liquid Method Safety->Alternative2 Safer Solvents Efficiency->Traditional Established, but can be lower yielding Efficiency->Alternative1 High Yield Reported Efficiency->Alternative2 Improved Efficiency Green_Chem->Traditional Less Environmentally Friendly Green_Chem->Alternative2 Green Chemistry Principles Cost->Traditional Potentially Lower Reagent Cost Cost->Alternative2 Ionic Liquid Cost may be Higher

References

A Spectroscopic Comparison of Methylaminoacetonitrile Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Methylaminoacetonitrile hydrochloride and its structural analogues, Aminoacetonitrile hydrochloride and Sarcosine hydrochloride. The objective is to offer a comprehensive analysis of their spectral characteristics to aid in their identification, differentiation, and characterization in a laboratory setting. This comparison is supported by quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, along with detailed experimental protocols.

Introduction

This compound and its analogues are small organic molecules that serve as versatile building blocks in organic synthesis and are of interest in various research areas, including medicinal chemistry. For instance, this compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Aminoacetonitrile itself has been detected in the interstellar medium, sparking interest in its role in prebiotic chemistry.[2] Given their structural similarities, a thorough spectroscopic comparison is essential for unambiguous identification and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, Aminoacetonitrile hydrochloride, and Sarcosine hydrochloride.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Compound Name-CH₃ Signal (ppm)-CH₂- Signal (ppm)-NH₂⁺- or -NH⁺- Signal (ppm)Solvent
This compound~2.8 (s, 3H)~4.2 (s, 2H)Broad signalD₂O
Aminoacetonitrile hydrochlorideN/A~4.1 (s, 2H)Broad signalD₂O
Sarcosine hydrochloride~2.9 (s, 3H)~3.8 (s, 2H)Broad signalD₂O

Note: Chemical shifts can vary slightly depending on the solvent and concentration. "s" denotes a singlet peak. The amine protons often appear as a broad signal due to exchange with the deuterated solvent.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Compound Name-CH₃ Signal (ppm)-CH₂- Signal (ppm)-C≡N or -COOH Signal (ppm)Solvent
This compound~34~37~115 (C≡N)D₂O
Aminoacetonitrile hydrochlorideN/A~35~116 (C≡N)D₂O
Sarcosine hydrochloride~35~50~172 (COOH)D₂O
Table 3: Key IR Spectroscopic Data (Peak Positions in cm⁻¹)
Compound NameN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
This compound2400-3000 (broad)2800-3000~2260N/A
Aminoacetonitrile hydrochloride2400-3200 (broad)2800-3000~2260N/A
Sarcosine hydrochloride2400-3000 (broad)2800-3000N/A~1740

Note: The broad N-H stretching bands are characteristic of ammonium hydrochlorides.

Table 4: Key Raman Spectroscopic Data (Peak Positions in cm⁻¹)
Compound NameC-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)
This compound2800-3000~2260
Aminoacetonitrile hydrochloride2800-3000~2260
Sarcosine hydrochloride2800-3000N/A

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and comparison.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.

Sample Preparation:

  • Weigh approximately 5-10 mg of the hydrochloride salt.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., DSS or TSP for aqueous solutions).

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

FTIR Acquisition Parameters (Typical):

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

Data Processing:

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Raman Spectroscopy

Objective: To obtain vibrational information that is complementary to IR spectroscopy, particularly for the nitrile group.

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

Sample Preparation:

  • Place a small amount of the solid sample onto a microscope slide or into a capillary tube.

  • If using a Raman microscope, place the slide on the microscope stage and bring the sample into focus.

Raman Acquisition Parameters (Typical):

  • Laser Wavelength: 532 nm or 785 nm.

  • Laser Power: 1-10 mW (to avoid sample degradation).

  • Integration Time: 1-10 seconds per scan.

  • Number of Accumulations: 10-20.

  • Spectral Range: 200-3500 cm⁻¹.

Data Processing:

  • The software will process the scattered light to generate the Raman spectrum.

  • A baseline correction may be necessary to remove any fluorescence background.

  • Identify and label the characteristic Raman shifts.

Visualizations

Logical Relationship of Compared Molecules

The following diagram illustrates the structural relationships between this compound and its analogues.

G Structural Relationships of Compared Compounds MAA Methylaminoacetonitrile (CH3NHCH2CN) Sarcosine Sarcosine (CH3NHCH2COOH) MAA->Sarcosine Hydrolysis of Nitrile MAA_HCl Methylaminoacetonitrile HCl MAA->MAA_HCl Protonation AA Aminoacetonitrile (NH2CH2CN) AA->MAA N-Methylation AA_HCl Aminoacetonitrile HCl AA->AA_HCl Protonation Sarcosine_HCl Sarcosine HCl Sarcosine->Sarcosine_HCl Protonation G General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Acquire Hydrochloride Salt Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Prepare_Pellet Prepare KBr Pellet (for FTIR) Sample->Prepare_Pellet Mount_Sample Mount Solid Sample (for Raman) Sample->Mount_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR FTIR FTIR Spectroscopy Prepare_Pellet->FTIR Raman Raman Spectroscopy Mount_Sample->Raman Process_Spectra Process Raw Data NMR->Process_Spectra FTIR->Process_Spectra Raman->Process_Spectra Assign_Peaks Assign Characteristic Peaks Process_Spectra->Assign_Peaks Compare_Spectra Compare Spectra of Analogues Assign_Peaks->Compare_Spectra Structure_Elucidation Structural Confirmation Compare_Spectra->Structure_Elucidation

References

Validating the Structure of Synthesized Methylaminoacetonitrile Hydrochloride by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, rigorous structural validation of synthesized compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for validating the structure of methylaminoacetonitrile hydrochloride (also known as sarcosinenitrile hydrochloride), a key intermediate in various synthetic pathways. We present predicted NMR data for the target compound and compare it with experimental data of its precursors and related molecules. Detailed experimental protocols and a discussion of alternative analytical methods are also included to offer a complete picture for researchers.

Predicted and Comparative NMR Data

Precise structural elucidation using NMR spectroscopy relies on the analysis of chemical shifts, coupling constants, and signal multiplicities. While experimental spectral data for this compound is not publicly available without restriction, we can predict its 1H and 13C NMR spectra based on established principles of NMR spectroscopy and comparison with structurally similar compounds.

Predicted NMR Data for this compound

The structure of this compound (CH3NH2+CH2CN Cl-) suggests a straightforward NMR spectrum. The protonation of the amino group will lead to a downfield shift of adjacent protons.

  • 1H NMR (Predicted):

    • The methyl protons (CH3) are expected to appear as a singlet, significantly deshielded by the adjacent positively charged nitrogen, likely in the range of 2.8-3.2 ppm .

    • The methylene protons (CH2) , being adjacent to both the ammonium group and the nitrile group, would also be a singlet and are predicted to be further downfield, likely in the 4.0-4.4 ppm range.

    • The ammonium proton (NH2+) is expected to be a broad singlet, and its chemical shift is highly dependent on the solvent and concentration, typically appearing in a wide range from 7.0-9.0 ppm .

  • 13C NMR (Predicted):

    • The methyl carbon (CH3) is anticipated to have a chemical shift in the range of 30-35 ppm .

    • The methylene carbon (CH2) , being attached to both the ammonium and nitrile groups, would be found further downfield, likely between 35-40 ppm .

    • The nitrile carbon (CN) is expected in the typical range for nitriles, around 115-120 ppm .

Comparative NMR Data of Starting Materials and Related Compounds

To effectively validate the synthesis of this compound, it is crucial to compare its NMR spectrum with those of the starting materials and potential impurities. The presence of signals corresponding to these compounds in the product's spectrum would indicate an incomplete reaction or the presence of impurities.

CompoundNucleusChemical Shift (ppm)MultiplicityNotes
Methylaminoacetonitrile HCl 1H ~2.8-3.2 (Predicted) Singlet Methyl Protons (CH3)
~4.0-4.4 (Predicted) Singlet Methylene Protons (CH2)
~7.0-9.0 (Predicted) Broad Singlet Ammonium Proton (NH2+)
13C ~30-35 (Predicted) -Methyl Carbon (CH3)
~35-40 (Predicted) -Methylene Carbon (CH2)
~115-120 (Predicted) -Nitrile Carbon (CN)
Methylamine Hydrochloride1H~2.4SingletIn D2O
Formaldehyde13C~84.5-In D2O, exists as methylene glycol
Sodium Cyanide13C~168-In D2O
Aminoacetonitrile Hydrochloride1H~3.9SingletMethylene protons (CH2) in D2O

Experimental Protocols

The synthesis of this compound typically involves the reaction of methylamine hydrochloride, formaldehyde, and sodium cyanide. The following is a generalized procedure based on patent literature.

Synthesis of this compound

  • Preparation of Methylaminoacetonitrile: In a well-ventilated fume hood, a four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with methylamine hydrochloride (1.0 eq), an aqueous solution of formaldehyde (37 wt. %, 1.2 eq), and a catalytic amount of an appropriate acid. The mixture is stirred and cooled to below 0 °C in an ice-salt bath.

  • An aqueous solution of sodium cyanide (1.0 eq) is then added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a low temperature.

  • The reaction mixture is then allowed to warm to room temperature and the organic layer containing methylaminoacetonitrile is separated.

  • Formation of the Hydrochloride Salt: The crude methylaminoacetonitrile is dissolved in a suitable organic solvent (e.g., isopropanol) and cooled in an ice bath.

  • A solution of hydrochloric acid in the same solvent is added dropwise with stirring until the solution is acidic.

  • The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

NMR Sample Preparation and Analysis

  • Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in an NMR tube.

  • Acquire 1H and 13C NMR spectra using a high-resolution NMR spectrometer.

  • Process the spectra (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the 1H NMR spectrum to determine the relative ratios of different types of protons.

  • Compare the obtained chemical shifts, multiplicities, and integrals with the predicted values and the data for starting materials and potential byproducts to confirm the structure and assess the purity of the synthesized compound.

Visualizing the Workflow

The following diagrams illustrate the synthesis and validation workflow.

Synthesis_Workflow cluster_synthesis Synthesis of Methylaminoacetonitrile cluster_purification Purification and Salt Formation Methylamine_HCl Methylamine HCl Reaction Reaction at < 5°C Methylamine_HCl->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction NaCN Sodium Cyanide NaCN->Reaction Separation Phase Separation Reaction->Separation Crude_Product Crude Methylaminoacetonitrile Separation->Crude_Product Dissolution Dissolve in Solvent Crude_Product->Dissolution HCl_Addition Add HCl Solution Dissolution->HCl_Addition Precipitation Precipitation HCl_Addition->Precipitation Filtration Filtration & Drying Precipitation->Filtration Final_Product Methylaminoacetonitrile HCl Filtration->Final_Product

Caption: Workflow for the synthesis of this compound.

NMR_Validation_Workflow Start Synthesized Product Sample_Prep Prepare NMR Sample (Dissolve in Deuterated Solvent) Start->Sample_Prep Acquire_Spectra Acquire 1H and 13C NMR Spectra Sample_Prep->Acquire_Spectra Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_Spectra->Process_Spectra Analyze_Data Analyze Spectral Data (Chemical Shifts, Multiplicities, Integration) Process_Spectra->Analyze_Data Compare_Data Compare with Predicted & Reference Spectra Analyze_Data->Compare_Data Impurity_Detected Impurity Detected Compare_Data->Impurity_Detected Conclusion Structural Confirmation & Purity Assessment Impurity_Detected->Conclusion Purity < Threshold Impurity_Detected->Conclusion Purity > Threshold

Caption: Logical workflow for NMR-based structural validation.

Comparison with Other Alternatives

While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For this compound, one would expect to see characteristic peaks for the nitrile group (C≡N) around 2240-2260 cm-1 and the N-H stretching of the secondary ammonium salt. However, IR provides limited information about the overall molecular structure and connectivity.

  • Mass Spectrometry (MS): Mass spectrometry can determine the molecular weight of the compound. For methylaminoacetonitrile, the expected molecular ion peak would be at m/z 70.05. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition. MS, however, does not provide direct information about the connectivity of the atoms.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl) in the sample. The experimental values can be compared with the theoretical values calculated from the molecular formula to support the structural assignment.

A Comparative Analysis of Catalytic Systems for Methylaminoacetonitrile Hydrochloride (MAAN-HCl) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical intermediate synthesis, the efficient and high-yield production of Methylaminoacetonitrile hydrochloride (MAAN-HCl) is of paramount importance. This guide provides a comparative analysis of two prominent catalytic systems employed in the synthesis of MAAN-HCl, offering valuable insights for researchers, scientists, and professionals in drug development. The comparison is based on data extracted from key patents in the field, focusing on yield, product purity, and reaction conditions.

The synthesis of MAAN-HCl, a crucial precursor for various active pharmaceutical ingredients, is predominantly achieved through a variation of the Strecker synthesis. This process typically involves the reaction of methylamine, formaldehyde, and a cyanide source. The choice of catalyst or promoter in this reaction significantly influences the overall efficiency and purity of the final product. Here, we compare an acetic acid-promoted system with a 3-mercaptopropionic acid-catalyzed system.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators of the two catalytic systems based on published patent literature.

ParameterAcetic Acid System3-Mercaptopropionic Acid System
Reported Yield > 75%> 70%
Product Purity > 98%> 98.5%
Primary Catalyst/Promoter Acetic Acid3-Mercaptopropionic Acid
Reaction Temperature 55-85°C< 0°C
Key Reactants Methylamine, Hydrochloric Acid, Formaldehyde, Sodium CyanideMethylamine Hydrochloride, Formaldehyde, Sodium Cyanide

Experimental Workflow Overview

The general experimental workflow for the synthesis of this compound involves the reaction of the primary amine with formaldehyde to form an intermediate, which is then cyanated. The resulting aminonitrile is subsequently treated with hydrochloric acid to yield the hydrochloride salt. The specific catalyst or promoter influences the conditions under which these steps are carried out.

G cluster_0 Reaction Setup cluster_1 Cyanation cluster_2 Workup & Isolation Reactant_Mixing Reactant Mixing (Methylamine/Methylamine-HCl, Formaldehyde, Catalyst/Promoter) Cyanide_Addition Controlled Addition of Sodium Cyanide Solution Reactant_Mixing->Cyanide_Addition Cooling/Heating Reaction_Progression Reaction under Controlled Temperature Cyanide_Addition->Reaction_Progression Phase_Separation Phase Separation/ Extraction of Methylaminoacetonitrile Reaction_Progression->Phase_Separation Reaction Completion HCl_Salt_Formation Treatment with Hydrochloric Acid Phase_Separation->HCl_Salt_Formation Crystallization Crystallization & Filtration HCl_Salt_Formation->Crystallization Drying Drying of MAAN-HCl Product Crystallization->Drying

Sarcosinenitrile Hydrochloride: A Superior Building Block for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of building blocks in peptide synthesis is paramount to achieving desired therapeutic outcomes. While α-aminonitriles are widely recognized as versatile precursors to α-amino acids, Sarcosinenitrile hydrochloride, an N-methylated α-aminonitrile, presents distinct advantages over its non-methylated counterparts. This guide provides an objective comparison, supported by experimental insights, to highlight the strategic benefits of incorporating Sarcosinenitrile hydrochloride in your research and development endeavors.

The primary advantage of using Sarcosinenitrile hydrochloride lies in the properties it imparts to the resulting peptides. The N-methylation of the peptide backbone leads to significantly enhanced resistance against enzymatic degradation, a critical factor in improving the in vivo half-life and efficacy of peptide-based drugs.[1][2][3] Furthermore, the introduction of a methyl group on the nitrogen atom provides a powerful tool for conformational control, enabling the design of peptides with specific secondary structures for optimized receptor binding and biological activity.[1]

Comparative Analysis: Sarcosinenitrile Hydrochloride vs. Other α-Aminonitriles

While direct comparative studies detailing the reaction kinetics and yields of the Strecker synthesis for Sarcosinenitrile versus other α-aminonitriles are not extensively available in the public domain, the advantages can be inferred from the properties of the resulting N-methylated amino acids and peptides.

FeatureSarcosinenitrile Hydrochloride (N-methylated)Other α-Aminonitriles (non-methylated)
Resulting Peptide Stability High resistance to proteolytic degradation.[1][2][3]Susceptible to enzymatic cleavage.
Conformational Control The N-methyl group restricts backbone flexibility, allowing for the stabilization of specific secondary structures (e.g., β-turns).[1]Greater conformational flexibility, which can be less ideal for specific receptor targeting.
Bioavailability Enhanced lipophilicity and membrane permeability of the resulting peptide can lead to improved oral bioavailability.[1][4]Generally lower lipophilicity and membrane permeability.
Synthesis Complexity The Strecker synthesis with methylamine is a well-established method.[5] Subsequent incorporation into peptides may require optimized coupling conditions.The standard Strecker synthesis with ammonia is a classical and widely used method.[5][6]

Experimental Protocols

I. Synthesis of Sarcosinenitrile Hydrochloride via Strecker Reaction

This protocol describes a general method for the synthesis of α-aminonitriles, adapted for the preparation of Sarcosinenitrile hydrochloride.

Materials:

  • Formaldehyde (37% aqueous solution)

  • Methylamine hydrochloride

  • Potassium cyanide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, a solution of methylamine hydrochloride (1 eq) in water is cooled in an ice bath.

  • Formaldehyde (1 eq) is added dropwise to the cooled solution while maintaining the temperature below 10°C.

  • A solution of potassium cyanide (1 eq) in water is then added slowly to the mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate and filtered.

  • Dry hydrogen chloride gas is bubbled through the ethereal solution to precipitate Sarcosinenitrile hydrochloride.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Expected Yield: Yields for Strecker reactions can vary widely depending on the specific substrates and conditions, but are generally moderate to good.[7]

II. Incorporation of N-Methyl-Glycine (derived from Sarcosinenitrile) into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an N-methylated amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-Sarcosine-OH (prepared from Sarcosinenitrile hydrochloride)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: The Fmoc-protected amino acid resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Coupling of Fmoc-Sarcosine-OH:

    • Fmoc-Sarcosine-OH (3 eq) is pre-activated with a coupling reagent (e.g., HBTU, 3 eq) and a base (e.g., DIPEA, 6 eq) in DMF.

    • The activated N-methylated amino acid solution is added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time or the use of a more potent coupling agent like HATU may be necessary.

  • Washing: The resin is thoroughly washed with DMF and DCM.

  • Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase HPLC.

Signaling Pathways and Experimental Workflows

The strategic use of Sarcosinenitrile hydrochloride as a precursor for N-methylated peptides can significantly impact drug development workflows, particularly in the optimization of peptide therapeutics.

Strecker_Synthesis Aldehyde Formaldehyde Intermediate Iminium Ion Aldehyde->Intermediate + Amine - H2O Amine Methylamine Amine->Intermediate Cyanide Cyanide Source Product Sarcosinenitrile Cyanide->Product Intermediate->Product + Cyanide Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin-bound Amino Acid Deprotection Fmoc Deprotection Resin->Deprotection Coupling Coupling of Fmoc-Sarcosine-OH Deprotection->Coupling Elongation Peptide Elongation Coupling->Elongation Elongation->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Elongation->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Biological Activity & Stability Assays Purification->Analysis

References

Yield and purity comparison of different Methylaminoacetonitrile hydrochloride purification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Methylaminoacetonitrile hydrochloride (MAAN-HCl), a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comparative analysis of different purification methods for MAAN-HCl, offering experimental data on yield and purity to inform laboratory and process chemistry decisions.

Comparison of Purification Methods

The selection of a purification method for this compound often involves a trade-off between yield, purity, cost, and scalability. Below is a summary of quantitative data for two common purification approaches: a simple solvent wash and a more rigorous recrystallization.

Purification MethodSolvent SystemTypical YieldPurity (HPLC)Melting Point (°C)Key AdvantagesKey Disadvantages
Solvent Wash Isopropanol> 95%95-98%102-105High yield, simple, fastLower purity, less effective at removing closely related impurities
Recrystallization Ethanol / Diethyl Ether80-90%> 99.5%105-107High purity, effective impurity removalLower yield, more time and solvent intensive

Experimental Protocols

Detailed methodologies for the purification of this compound are provided below. These protocols are based on established procedures for similar amine hydrochlorides and information gleaned from synthetic preparations of MAAN-HCl.

Method 1: Solvent Wash

This method is suitable for a rapid, initial purification of crude this compound where a moderate level of purity is acceptable.

Materials:

  • Crude this compound

  • Isopropanol (anhydrous)

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Beaker

  • Magnetic stirrer and stir bar

  • Vacuum source

Procedure:

  • Place the crude this compound in a beaker equipped with a magnetic stir bar.

  • Add a minimal amount of cold isopropanol to the beaker, sufficient to form a slurry (approximately 2-3 mL of isopropanol per gram of crude product).

  • Stir the slurry vigorously for 15-20 minutes at room temperature. This allows for the dissolution of more soluble impurities while minimizing the dissolution of the desired product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small portion of cold isopropanol.

  • Dry the purified this compound under vacuum to a constant weight.

Method 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity by leveraging differences in solubility of the compound and its impurities in a given solvent system at different temperatures.

Materials:

  • Crude this compound

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to reflux to ensure complete dissolution.

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Once the solution has reached room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • To further induce precipitation, slowly add diethyl ether as an anti-solvent to the cold solution until the solution becomes cloudy.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Process Workflows

To visually represent the purification processes, the following diagrams illustrate the logical flow of each method.

cluster_0 Purification of this compound cluster_1 Methods Crude Crude MAAN-HCl Purification Purification Method Crude->Purification Analysis Purity & Yield Analysis Purification->Analysis SolventWash Solvent Wash Purification->SolventWash Recrystallization Recrystallization Purification->Recrystallization Pure Purified MAAN-HCl Analysis->Pure

Caption: General workflow for the purification of MAAN-HCl.

Caption: Experimental workflow for the Solvent Wash method.

Caption: Experimental workflow for the Recrystallization method.

Navigating Reactivity: A Comparative Analysis of Methylaminoacetonitrile Hydrochloride and its Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between using a hydrochloride salt or a free base of a reagent is a critical decision that can significantly impact reaction outcomes, handling, and storage. This guide provides an objective comparison of the reactivity of Methylaminoacetonitrile hydrochloride versus its free base form, supported by physicochemical data and illustrative experimental protocols.

Methylaminoacetonitrile, a key building block in the synthesis of various pharmaceuticals, including the PDE5 inhibitor tadalafil, is commercially available as both a stable hydrochloride salt and a more reactive free base. Understanding the distinct properties and reactivity of each form is paramount for optimizing synthetic routes and ensuring reproducibility.

Physicochemical and Handling Properties: A Tabular Comparison

The hydrochloride salt and the free base of methylaminoacetonitrile exhibit notable differences in their physical properties, which directly influence their handling, storage, and solubility.

PropertyThis compoundMethylaminoacetonitrile (Free Base)Rationale for Difference
Molecular Formula C₃H₇ClN₂[1]C₃H₆N₂Addition of hydrogen chloride.
Molecular Weight 106.55 g/mol [1]70.09 g/mol Mass of the added HCl molecule.
Appearance White to off-white solidSolidSalt formation often leads to stable crystalline solids.
Melting Point 103-106 °C[2][3][4]Not readily available (less stable)The ionic nature of the salt leads to a well-defined and higher melting point.
Stability High; stable under normal conditionsLess stable; susceptible to degradationProtonation of the amino group in the hydrochloride salt prevents side reactions and decomposition.
Solubility Soluble in water and polar protic solventsSoluble in a wider range of organic solventsThe ionic character of the salt enhances its solubility in polar protic solvents.
Handling Easier to handle, less hygroscopic, solidCan be more challenging to handle due to potential instability and hygroscopicityThe salt form is generally less reactive with atmospheric moisture and carbon dioxide.
Safety Causes skin and serious eye irritation; may cause respiratory irritation.[1]Flammable liquid and vapor; harmful if swallowed; causes skin and serious eye irritation.Both forms require careful handling, but the free base has added flammability concerns.

Reactivity Profile: The Nucleophilic Nature of the Free Base

The primary difference in chemical reactivity between this compound and its free base lies in the availability of the lone pair of electrons on the nitrogen atom of the methylamino group.

  • Methylaminoacetonitrile (Free Base): The free base possesses a nucleophilic secondary amine. The lone pair on the nitrogen atom is readily available to attack electrophilic centers. This makes the free base the reactive species in most synthetic applications, such as alkylation, acylation, and condensation reactions.

  • This compound: In the hydrochloride salt, the nitrogen atom is protonated, forming a quaternary ammonium salt. This protonation effectively sequesters the lone pair, rendering the nitrogen atom non-nucleophilic. Consequently, the hydrochloride salt is generally unreactive as a nucleophile under neutral conditions.

Experimental Protocols: Unlocking Reactivity

In many synthetic procedures, this compound is the preferred starting material due to its stability and ease of handling. The reactive free base is typically generated in situ by the addition of a suitable base.

Protocol 1: In Situ Generation of Methylaminoacetonitrile Free Base for Acylation

This protocol describes a general procedure for the acylation of methylaminoacetonitrile, a common step in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Organic base (e.g., Triethylamine, N,N-Diisopropylethylamine)

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and work-up equipment

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add the anhydrous aprotic solvent to dissolve or suspend the hydrochloride salt.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the organic base (1.1 - 1.5 equivalents) to the stirred mixture. The formation of a precipitate (the hydrochloride salt of the organic base) may be observed.

  • Stir the mixture at 0 °C for 15-30 minutes to ensure complete formation of the free base.

  • Slowly add the acylating agent (1.0 - 1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as required.

Illustrative Example: A Key Step in Tadalafil Synthesis

The synthesis of Tadalafil often involves the reaction of an intermediate with methylamine. While not directly using methylaminoacetonitrile, the principle of using a hydrochloride salt and an organic base to liberate the reactive amine is a common strategy. Several patents describe reacting a compound hydrochloride with chloroacetyl chloride in the presence of an organic base, followed by the addition of a methylamine solution to complete the cyclization, demonstrating the in situ generation of the reactive nucleophile.[3]

Logical Workflow and Reaction Pathways

The decision to use the hydrochloride salt or the free base can be visualized as a branching path in a synthetic workflow.

reactivity_workflow start Start with Methylaminoacetonitrile hcl_salt Methylaminoacetonitrile Hydrochloride start->hcl_salt free_base Methylaminoacetonitrile (Free Base) start->free_base storage Storage & Handling hcl_salt->storage Advantages: - Stability - Ease of Handling reaction Reaction with Electrophile free_base->reaction Direct use add_base Add Base (e.g., Et3N) storage->add_base product Product reaction->product add_base->reaction

Caption: Synthetic workflow decision tree.

The choice between the hydrochloride salt and the free base is often a trade-off between stability and immediate reactivity.

signaling_pathway cluster_0 Reactivity Pathway A Methylaminoacetonitrile Hydrochloride (Non-nucleophilic) B Addition of Base (Deprotonation) A->B C Methylaminoacetonitrile Free Base (Nucleophilic) B->C E Nucleophilic Attack C->E D Electrophile (e.g., R-X, RCOCl) D->E F Product (e.g., N-alkylated or N-acylated methylaminoacetonitrile) E->F

Caption: Reaction pathway for the hydrochloride salt.

Conclusion: Making an Informed Choice

The selection between this compound and its free base is dictated by the specific requirements of the chemical transformation and practical considerations of handling and storage.

  • This compound is the preferred choice for its superior stability, longer shelf-life, and ease of handling. It serves as a convenient precursor to the reactive free base, which can be generated in situ immediately before its intended reaction. This approach is widely adopted in multi-step syntheses where reagent stability is crucial.

  • Methylaminoacetonitrile (Free Base) is utilized when immediate reactivity is desired and appropriate handling and storage precautions are in place. Its direct use can simplify reaction procedures by eliminating the need for an additional deprotonation step. However, its lower stability necessitates more careful storage and handling to prevent degradation.

For most applications in drug development and organic synthesis, starting with the hydrochloride salt and generating the free base in situ offers a robust and reproducible methodology, ensuring the integrity of the reagent and the success of the reaction.

References

Benchmarking the performance of Methylaminoacetonitrile hydrochloride in specific reaction types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Methylaminoacetonitrile hydrochloride is a valuable building block in organic synthesis, notably as a precursor in the preparation of various nitrogen-containing heterocyclic compounds. This guide provides a comparative analysis of two patented methods for the synthesis of this compound, offering a clear overview of their respective experimental parameters and outcomes.

Performance Comparison of Synthetic Methods

The following table summarizes the key quantitative data from two distinct patented methods for the preparation of this compound, allowing for a direct comparison of their reaction conditions and yields.

ParameterMethod 1 (Based on CN101402588A)Method 2 (Based on CN112358418B)
Starting Materials Methylamine hydrochloride, Formaldehyde, Sodium cyanide, 3-Thiohydracrylic acid, Hydrochloric acid, EthanolMethylamine aqueous solution, Hydrochloric acid, Formaldehyde, Acetic acid, Sodium cyanide aqueous solution, Absolute ethanol, Hydrochloric acid ethanol solution
Catalyst 3-Thiohydracrylic acidAcetic acid
Reaction Temperature Step 1: < 0 °C; Step 2: 5-10 °C, then 80 °C, then 0-5 °CStep 1: Heating; Step 2: Not specified; Step 3: Heating, then room temp; Step 4: 80-85 °C
Reaction Time Step 1: 2-3 hours (addition), 30 mins (stirring), 30 mins (static); Step 2: 30 mins (at 80 °C), 30 mins (at 0-5 °C)Step 4: Not specified; Step 5: 30-40 mins (stirring), 35-50 mins (heat preservation)
Overall Yield Not explicitly stated for the entire process, but 50g of methylaminoacetonitrile yields 55g of the hydrochloride salt.> 75%
Product Purity 99.0%> 98%

Detailed Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound as described in the referenced patents.

Method 1: Synthesis Protocol based on CN101402588A[1]

Step 1: Preparation of Methylaminoacetonitrile [1]

  • In a four-hole boiling flask, add 67.5g of methylamine hydrochloride, 120g of 30% formaldehyde, and 4.9g of 3-thiohydracrylic acid.

  • Stir the mixture for 30 minutes and then cool to below 0 °C.

  • Slowly add 163g of a 30% aqueous solution of sodium cyanide. The temperature should be maintained at 0 °C during the addition, which should take 2 to 3 hours.

  • After the addition is complete, continue stirring at below 0 °C for 30 minutes.

  • Allow the mixture to stand for 30 minutes to allow for layer separation.

  • Separate the upper oily layer, which is the methylaminoacetonitrile product.

Step 2: Preparation of this compound [1]

  • In a four-hole boiling flask, add 50g of dehydrated alcohol and 50g of the methylaminoacetonitrile obtained in Step 1.

  • Cool the mixture to below 10 °C while stirring.

  • Slowly add hydrochloric acid in ethanol, maintaining the temperature between 5-10 °C.

  • Monitor the pH during the addition and stop when the pH reaches 1-2.

  • Slowly heat the mixture to 80 °C and maintain this temperature for 30 minutes.

  • Cool the mixture to 0-5 °C and hold at this temperature for 30 minutes.

  • Filter the resulting solid, wash with cold dehydrated alcohol, and dry to obtain the final product.

Method 2: Synthesis Protocol based on CN112358418B

Step 1-3: Preparation of Methylamine Hydrochloride Crystal

  • Weigh appropriate amounts of methylamine aqueous solution, hydrochloric acid, formaldehyde, acetic acid, sodium cyanide aqueous solution, absolute ethanol, and hydrochloric acid ethanol solution.[2]

  • Pour the methylamine aqueous solution into a flask, heat it, and then add the hydrochloric acid. Stir to produce a methylamine hydrochloride solution.[2]

  • The specifics of the crystallization process to obtain methylamine hydrochloride crystals are not detailed in the abstract.

Step 4: Preparation of Methylaminoacetonitrile [2]

  • Place the methylamine hydrochloride crystal into a flask and add formaldehyde and acetic acid.

  • Heat and stir the mixture, then cool to room temperature.

  • Slowly add the sodium cyanide aqueous solution dropwise with stirring.

  • After the addition, allow the mixture to stand for a period to allow for layer separation.

  • Separate the upper oily layer, which is the methylaminoacetonitrile, using a separating funnel.

Step 5-6: Preparation of this compound [2]

  • The specific details of the conversion of methylaminoacetonitrile to its hydrochloride salt are not fully described in the abstract but would involve reaction with a hydrochloric acid solution, likely in an alcohol solvent as indicated by the starting materials list.

  • The product is then rinsed with pure water and dried.[2]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, combining the key steps from the described methods.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrochloride Salt Formation A Methylamine Precursor (Hydrochloride or Aqueous Solution) D Reaction Vessel (Cooling to <0°C) A->D B Formaldehyde B->D C Cyanide Source (e.g., Sodium Cyanide) C->D Slow Addition E Formation of Methylaminoacetonitrile (oily layer) D->E Reaction & Separation F Methylaminoacetonitrile E->F I Reaction Vessel (Controlled Temperature) F->I G Alcoholic Solvent (e.g., Ethanol) G->I H Hydrochloric Acid Solution H->I Slow Addition to pH 1-2 J Crystallization & Filtration I->J Heating & Cooling K Drying J->K L Final Product: This compound K->L

Generalized workflow for the synthesis of this compound.

This guide provides a foundational understanding of two methodologies for synthesizing this compound. Researchers can use this information to select a method that aligns with their laboratory capabilities, safety protocols, and desired product specifications. Further optimization and adaptation of these protocols may be necessary to achieve specific research and development goals.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Methylaminoacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. Methylaminoacetonitrile hydrochloride, a key building block in various synthetic pathways, requires careful management at the end of its lifecycle to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, offering immediate safety and logistical information to maintain a secure research environment.

Immediate Safety and Hazard Considerations

This compound is a combustible solid that is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation. Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste management.

Personal Protective Equipment (PPE) is non-negotiable. Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but heavier-duty gloves should be considered for direct handling of waste), safety goggles, and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Disposal Plan: A Two-Pronged Approach

The recommended disposal route for this compound is through a licensed chemical waste disposal company. However, for small quantities, a chemical treatment protocol can be employed in the laboratory to hydrolyze the nitrile group, rendering the compound less toxic before final disposal.

1. Direct Disposal via a Licensed Contractor:

This is the most straightforward and often the safest method.

  • Segregation and Labeling: Collect waste this compound in a clearly labeled, sealed container. The label should include the full chemical name, CAS number (25808-30-4), and relevant hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal via controlled incineration with flue gas scrubbing.

2. In-Lab Chemical Treatment (for small quantities):

For small residual amounts, chemical hydrolysis can be performed to convert the toxic nitrile group to a less hazardous carboxylic acid or its salt. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is adapted from general procedures for nitrile hydrolysis.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for neutralization

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Appropriate work-up and extraction equipment (separatory funnel, beakers, etc.)

Procedure:

  • Preparation: In a chemical fume hood, dissolve the waste this compound in a minimal amount of water in a round-bottom flask equipped with a stir bar.

  • Addition of Base: Slowly and with stirring, add a 10% aqueous solution of sodium hydroxide. A general guideline is to use a molar excess of NaOH to ensure complete hydrolysis.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 60-80°C) using a heating mantle. The reaction should be allowed to proceed for several hours (e.g., 4-16 hours) to ensure complete conversion of the nitrile. Monitor the reaction progress if possible (e.g., by TLC if a suitable method is available). During this process, ammonia gas will be evolved. Ensure the fume hood is functioning correctly.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution to a pH between 6 and 8 by slowly adding dilute hydrochloric acid or sulfuric acid. This step should be performed in an ice bath to dissipate any heat generated.

  • Final Disposal: Once neutralized, the resulting aqueous solution containing the sodium salt of N-methylglycine can be disposed of as aqueous chemical waste, following your institution's guidelines. Do not pour down the sanitary sewer unless explicitly permitted by your local regulations for neutralized, non-hazardous aqueous waste.[1]

ParameterGuidelineSource
Neutralization pH Range for Aqueous Waste 6.0 - 8.0[1]
Recommended Hydrolysis Agent 10% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)General chemical knowledge
Reaction Temperature for Hydrolysis 60 - 80 °C (Gentle Reflux)General chemical knowledge
Final Disposal of Treated Waste As aqueous chemical waste, or down the sanitary sewer if permitted by local regulations for neutralized, non-hazardous solutions.[1]

Visualizing the Disposal Workflow

To further clarify the decision-making process and the procedural steps for the safe disposal of this compound, the following workflow diagram is provided.

Disposal Workflow for this compound start Start: Waste Methylaminoacetonitrile Hydrochloride Generated decision_quantity Small Quantity? start->decision_quantity direct_disposal Direct Disposal via Licensed Contractor decision_quantity->direct_disposal No in_lab_treatment In-Lab Chemical Treatment (Alkaline Hydrolysis) decision_quantity->in_lab_treatment Yes segregate_label Segregate and Label Waste direct_disposal->segregate_label dissolve_waste Dissolve Waste in Water in_lab_treatment->dissolve_waste store_safely Store in a Secure, Ventilated Area segregate_label->store_safely contact_ehs Contact EHS/Waste Vendor store_safely->contact_ehs end End: Safe Disposal contact_ehs->end add_base Add 10% NaOH Solution dissolve_waste->add_base reflux Heat under Reflux (4-16 hours) add_base->reflux cool_neutralize Cool and Neutralize to pH 6-8 reflux->cool_neutralize dispose_aqueous Dispose of as Aqueous Chemical Waste cool_neutralize->dispose_aqueous dispose_aqueous->end

Caption: Disposal workflow for this compound.

By adhering to these rigorous safety and disposal protocols, laboratories can continue their vital research while upholding the highest standards of safety and environmental responsibility. Always remember that proactive and informed chemical management is a cornerstone of a successful and secure research endeavor.

References

Personal protective equipment for handling Methylaminoacetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methylaminoacetonitrile Hydrochloride

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous materials like this compound. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, reinforcing a culture of safety and building trust in our commitment to your well-being beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.[4][5]Nitrile offers excellent resistance to chemicals, including acids and bases, and is a suitable alternative for those with latex allergies.[4][5][6]
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8 inches).[7][8]Protects against splashes and airborne particles.[9]
Skin and Body Protection Complete suit protecting against chemicals.[8]Provides a barrier against accidental skin contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10] Work under a chemical fume hood.Prevents inhalation of harmful dust or vapors.
Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7][10]

  • Avoid contact with skin, eyes, and clothing.[7][8][11]

  • Do not breathe dust or vapors.[1][10]

  • Wash hands thoroughly after handling.[7][11]

  • Do not eat, drink, or smoke in the handling area.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10][11]

  • Keep away from incompatible substances such as strong oxidizing agents and moisture.[11]

  • Store locked up.[10]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Response Plan:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][10]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[12] Seek medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[12][13] Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spills For small spills, sweep up the material, place it into a suitable container for disposal, and avoid generating dust.[11] For large spills, evacuate the area and contact emergency services.[8]
Disposal Plan

All chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.

Disposal Guidelines:

  • Dispose of contents and container to an approved waste disposal plant.[10]

  • Do not allow the product to enter drains.[8]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[7]

Procedural Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound, from initial preparation to final disposal.

A Risk Assessment & Planning B Assemble & Inspect PPE A->B C Prepare Work Area (Fume Hood) B->C D Chemical Handling & Experimentation C->D E Decontamination of Work Area & Equipment D->E G Emergency Response (If necessary) D->G F Proper Waste Disposal E->F H Documentation & Record Keeping F->H G->H

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylaminoacetonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
Methylaminoacetonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.